2-Methoxy-2-methylbutan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-6(2,5-7)8-3/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCJNHXUFEVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734382 | |
| Record name | 2-Methoxy-2-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145550-56-7 | |
| Record name | 2-Methoxy-2-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed synthetic route and predicted physicochemical and spectroscopic properties of the novel compound, 2-Methoxy-2-methylbutan-1-amine. Due to the absence of published data for this specific molecule, the information herein is based on established chemical principles and data from analogous structures.
Introduction
This compound is a primary amine containing a tertiary methoxy group. This structural motif is of interest in medicinal chemistry and drug development due to its potential to influence pharmacokinetic and pharmacodynamic properties. The methoxy group can alter lipophilicity, metabolic stability, and receptor binding interactions. This guide outlines a plausible multi-step synthesis and provides a detailed in-silico characterization to aid researchers in its preparation and identification.
Proposed Synthesis
A three-step synthetic pathway is proposed, commencing with the commercially available starting material, 2-methyl-1-butene. The key transformations involve an oxymercuration-demercuration reaction to install a hydroxyl group, followed by oxidation to an aldehyde, and culminating in a reductive amination to yield the target primary amine.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-2-methylbutan-1-ol
This procedure is based on the well-established alkoxymercuration-demercuration reaction to achieve an anti-Markovnikov addition of a methoxy and a hydroxyl group across the double bond.
-
Materials: 2-Methyl-1-butene, Mercuric acetate (Hg(OAc)₂), Methanol (anhydrous), Tetrahydrofuran (THF, anhydrous), Sodium borohydride (NaBH₄), 3M Sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mercuric acetate in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-methyl-1-butene to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Cool the mixture back to 0 °C and add an equal volume of anhydrous THF.
-
In a separate beaker, prepare a solution of sodium borohydride in 3M sodium hydroxide.
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield 2-methoxy-2-methylbutan-1-ol.
-
Step 2: Synthesis of 2-Methoxy-2-methylbutanal
The oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.[1][2]
-
Materials: 2-Methoxy-2-methylbutan-1-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM, anhydrous), Celite or silica gel.
-
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask.
-
Add a solution of 2-methoxy-2-methylbutan-1-ol in anhydrous dichloromethane dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxy-2-methylbutanal. Further purification can be achieved by distillation under reduced pressure.
-
Step 3: Synthesis of this compound
Reductive amination of the aldehyde with ammonia in the presence of a selective reducing agent like sodium cyanoborohydride will yield the target primary amine.
-
Materials: 2-Methoxy-2-methylbutanal, Ammonia (e.g., 7N solution in methanol), Sodium cyanoborohydride (NaBH₃CN), Methanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 2-methoxy-2-methylbutanal in methanol in a round-bottom flask.
-
Add a solution of ammonia in methanol to the flask.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Slowly add sodium cyanoborohydride to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer with 6M NaOH until pH > 12.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Estimated 140-160 °C at 760 mmHg |
| Density | Estimated 0.85-0.95 g/cm³ |
| Solubility | Soluble in common organic solvents (predicted) |
| pKa (of conjugate acid) | Estimated 9.5 - 10.5 |
Characterization Data (Predicted)
The following tables provide the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.20 | s | 3H | -OCH₃ |
| ~2.70 | s | 2H | -CH₂-NH₂ |
| ~1.50 | q | 2H | -CH₂-CH₃ |
| ~1.20 (broad) | s | 2H | -NH₂ |
| ~1.10 | s | 3H | C(CH₃)(OCH₃) |
| ~0.90 | t | 3H | -CH₂-CH₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~78 | C (CH₃)(OCH₃) |
| ~50 | -OC H₃ |
| ~48 | -C H₂-NH₂ |
| ~28 | -C H₂-CH₃ |
| ~22 | C(C H₃)(OCH₃) |
| ~8 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2970 - 2820 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (scissoring) |
| 1470 - 1450 | Medium | C-H bend (CH₂, CH₃) |
| 1100 - 1050 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
| m/z (charge/mass ratio) | Predicted Fragmentation Pathway |
| 117 | [M]⁺ (Molecular ion) |
| 102 | [M - CH₃]⁺ (Loss of a methyl group) |
| 88 | [M - C₂H₅]⁺ (Loss of an ethyl group) |
| 87 | [M - CH₂O]⁺ (Loss of formaldehyde) |
| 72 | [M - OCH₃ - H₂]⁺ or [C₄H₁₀N]⁺ |
| 58 | [CH₃-C(OCH₃)=CH₂]⁺ or [CH₂=NH-CH₂-CH₃]⁺ |
| 44 | [CH₂=NH₂]⁺ (Alpha-cleavage) |
Safety Information
As this compound is a novel compound, a full toxicological profile is not available. Standard laboratory safety precautions should be taken when handling this and all precursor materials. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The intermediate reagents, particularly mercuric acetate and pyridinium chlorochromate, are toxic and should be handled with extreme care according to their respective safety data sheets (SDS).
Conclusion
This technical guide provides a viable, albeit hypothetical, synthetic route for the novel compound this compound. The proposed three-step synthesis utilizes well-established organic reactions. Furthermore, a comprehensive set of predicted physicochemical and spectroscopic data has been provided to aid in the identification and characterization of the target molecule. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery. Experimental verification of the proposed synthesis and characterization data is required.
References
Spectroscopic Characterization of 2-Methoxy-2-methylbutan-1-amine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxy-2-methylbutan-1-amine. Due to the absence of publicly available experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.
Predicted Spectroscopic Data
The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are summarized below.
1.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule.
| Protons (Number) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 | ~ 2.7 - 2.9 | Singlet | 2H |
| H-2 | ~ 3.2 - 3.4 | Singlet | 3H |
| H-4 | ~ 1.0 - 1.2 | Singlet | 3H |
| H-5 | ~ 1.4 - 1.6 | Quartet | 2H |
| H-6 | ~ 0.8 - 1.0 | Triplet | 3H |
| -NH₂ | ~ 1.0 - 2.5 (broad) | Singlet (broad) | 2H |
1.1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum is predicted to display six signals, one for each unique carbon atom.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 45 - 55 |
| C-2 | ~ 75 - 85 |
| C-3 | ~ 48 - 58 |
| C-4 | ~ 20 - 30 |
| C-5 | ~ 30 - 40 |
| C-6 | ~ 5 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, namely the amine (N-H), ether (C-O), and alkane (C-H) moieties.
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Two Bands |
| N-H (Amine) | Scissoring | 1590 - 1650 | Medium to Strong |
| C-H (Alkane) | Stretch | 2850 - 3000 | Strong |
| C-O (Ether) | Stretch | 1050 - 1150 | Strong |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 117.1154 u. While experimental fragmentation data is unavailable, predicted collision cross-section data for various adducts has been reported.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 118.12264 | 126.4 |
| [M+Na]⁺ | 140.10458 | 133.2 |
| [M-H]⁻ | 116.10809 | 126.4 |
| [M+NH₄]⁺ | 135.14919 | 148.8 |
| [M+K]⁺ | 156.07852 | 133.5 |
| [M+H-H₂O]⁺ | 100.11262 | 122.2 |
Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 117 may be observed. Common fragmentation pathways would include:
-
Alpha-cleavage: Loss of an ethyl radical to form a fragment at m/z = 88, or loss of a methyl radical to form a fragment at m/z = 102. The cleavage of the C1-C2 bond to form a CH₂NH₂⁺ fragment at m/z = 30 is also highly probable.
-
Loss of methoxy group: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z = 86.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the amine proton signals.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, the spectrum can be obtained directly by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
-
Sample Preparation: Dilute the sample to a low concentration (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the instrument, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 20-300).
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound.
Physical and chemical properties of 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Methoxy-2-methylbutan-1-amine. Due to a lack of extensive experimental data in peer-reviewed literature, this guide combines available database information with predicted properties from computational models. It also outlines plausible synthetic routes and discusses the expected chemical reactivity of the molecule, supported by general principles of organic chemistry. This document aims to serve as a foundational resource for researchers interested in this compound for applications in drug discovery and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₅NO |
| SMILES | CCC(C)(CN)OC |
| InChI | InChI=1S/C6H15NO/c1-4-6(2,5-7)8-3/h4-5,7H2,1-3H3 |
| InChIKey | WEHCJNHXUFEVNZ-UHFFFAOYSA-N |
| CAS Number | 145550-56-7[1] |
Predicted Physicochemical Properties
Quantitative data for this compound is not widely available in published experimental literature. The following table summarizes key physicochemical properties predicted by various computational models. These values should be used as estimates and confirmed by experimental data.
| Property | Predicted Value | Source |
| Molecular Weight | 117.19 g/mol | Computational |
| Boiling Point | 145-155 °C | Estimation based on structural analogs |
| Density | 0.85-0.95 g/cm³ | Estimation based on structural analogs |
| pKa (of the conjugate acid) | 9.5 - 10.5 | ALOGPS[2] |
| logP (Octanol-Water Partition Coefficient) | 0.3 - 1.0 | ALOGPS, Molinspiration[2][3] |
| Water Solubility | Moderately Soluble | ALOGPS[2] |
| Polar Surface Area (PSA) | 35.25 Ų | Molinspiration[3] |
Proposed Synthetic Protocols
While a specific, validated synthesis for this compound is not documented in readily accessible literature, its structure suggests several plausible synthetic routes based on established organic reactions. Two such potential pathways are the Ritter reaction and the Hofmann rearrangement.
Synthesis via the Ritter Reaction
The Ritter reaction involves the reaction of a carbocation source with a nitrile, followed by hydrolysis to yield an amide, which can then be reduced to the target amine. For this compound, a potential precursor is 2-methoxy-2-methyl-1-butene.
Experimental Protocol (Proposed):
-
Carbocation Formation: 2-methoxy-2-methyl-1-butene is dissolved in a suitable nitrile, such as acetonitrile, and cooled in an ice bath. A strong acid, like concentrated sulfuric acid, is added dropwise to generate the tertiary carbocation.
-
Nitrilium Ion Formation: The carbocation is trapped by the nitrile to form a stable nitrilium ion intermediate.
-
Hydrolysis: The reaction mixture is carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form N-(2-methoxy-2-methylbutan-2-yl)acetamide.
-
Amide Reduction: The resulting amide is isolated and then reduced to the final product, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Purification: The final product is purified by distillation or chromatography.
Caption: Proposed synthetic workflow for this compound via the Ritter Reaction.
Synthesis via Hofmann Rearrangement
The Hofmann rearrangement of a primary amide provides a route to a primary amine with one less carbon atom. The precursor for this synthesis would be 2-methoxy-2-methylbutanamide.
Experimental Protocol (Proposed):
-
Amide Preparation: 2-methoxy-2-methylbutanoic acid (which can be synthesized from 2-hydroxy-2-methylbutanoic acid) is converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with ammonia to form 2-methoxy-2-methylbutanamide.
-
Rearrangement: The amide is treated with an aqueous solution of sodium hypobromite (or sodium hydroxide and bromine) and heated. The amide undergoes rearrangement to form an isocyanate intermediate.
-
Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to yield the primary amine, this compound.
-
Purification: The product is isolated from the reaction mixture, for instance, by extraction, and then purified by distillation.
Caption: Proposed synthetic workflow for this compound via the Hofmann Rearrangement.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its primary amine functionality and the tertiary carbon atom adjacent to the methoxy group.
-
Basicity: The primary amine group is basic and will react with acids to form the corresponding ammonium salt. The pKa of the conjugate acid is predicted to be in the range of 9.5-10.5.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.
-
Steric Hindrance: The presence of a tertiary carbon adjacent to the aminomethyl group may introduce steric hindrance, potentially slowing down the rate of certain nucleophilic substitution reactions compared to less hindered primary amines.
-
Stability: The molecule is expected to be relatively stable under normal conditions. However, like many amines, it may be susceptible to oxidation over time, especially in the presence of air and light. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
References
CAS number and nomenclature for 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-2-methylbutan-1-amine, a chiral amine with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, this document consolidates confirmed nomenclature, predicted physicochemical properties, and general methodologies for the synthesis of chiral amines. Information on structurally related compounds is included to provide context for potential applications and safety considerations. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this and similar functionalized amines in drug development and other scientific endeavors.
Nomenclature and Chemical Identity
The compound of interest is systematically named this compound. Its unique chemical structure and identity are confirmed by the following identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 145550-56-7[1][2][3][4] |
| Molecular Formula | C6H15NO[5] |
| Canonical SMILES | CCC(C)(CN)OC[5] |
| InChI Key | WEHCJNHXUFEVNZ-UHFFFAOYSA-N[5] |
Physicochemical Properties
While experimental data for this compound is scarce, computational models provide predicted physicochemical properties that are valuable for initial assessment and experimental design. The following table summarizes these predicted values.
| Property | Predicted Value | Source |
| Molecular Weight | 117.19 g/mol | AstaTech, Inc.[2] |
| Monoisotopic Mass | 117.115364 Da | PubChemLite[6] |
| XlogP | 0.3 | PubChemLite[6] |
| Predicted CCS (Ų) [M+H]+ | 126.4 | PubChemLite[6] |
| Predicted CCS (Ų) [M+Na]+ | 133.2 | PubChemLite[6] |
| Predicted CCS (Ų) [M-H]- | 126.4 | PubChemLite[6] |
Synthesis of Chiral Amines: A General Overview
Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][5][7] The synthesis of compounds like this compound falls under the broader category of chiral amine synthesis. Several strategic approaches have been developed for the asymmetric synthesis of these valuable compounds.
General Synthetic Strategies
The synthesis of chiral amines can be broadly categorized into several key methodologies:
-
Asymmetric Hydrogenation: This method involves the hydrogenation of imines, enamines, or enamides using a chiral catalyst to induce stereoselectivity.[5]
-
Reductive Amination: A two-step, one-pot reaction where a ketone or aldehyde first reacts with an amine to form an imine or enamine, which is then reduced to the corresponding amine. The use of chiral reducing agents or catalysts can render this process asymmetric.[8]
-
Nucleophilic Addition to Imines: This approach utilizes the addition of organometallic reagents to chiral imines or the use of chiral catalysts to control the stereochemistry of the addition to prochiral imines.
-
Biocatalytic Methods: Enzymes such as transaminases and amine dehydrogenases offer highly selective routes to chiral amines under mild reaction conditions.[1]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a chiral amine via reductive amination, a common and versatile method.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Functionalized Enamine [manu56.magtech.com.cn]
- 4. Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]
- 7. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Potential Stereoisomers of 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the potential stereoisomers of the chemical compound 2-Methoxy-2-methylbutan-1-amine. The determination of stereoisomerism is fundamental in drug development and chemical research, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This document outlines the structural identification, localization of chiral centers, and the theoretical number of possible stereoisomers for this compound.
Molecular Structure and Identification
The compound this compound is identified by the systematic IUPAC name which defines its chemical structure. Based on this nomenclature, the structure consists of a four-carbon butane backbone. An amine group (-NH₂) is attached to the first carbon (C1), while a methoxy group (-OCH₃) and a methyl group (-CH₃) are both attached to the second carbon (C2).
The molecular formula for this compound is C₆H₁₅NO, and its structure can be represented by the SMILES string CCC(C)(CN)OC[1].
Identification of Chiral Centers
A chiral center, or stereocenter, is a carbon atom that is bonded to four different substituent groups. The presence of one or more chiral centers in a molecule is a prerequisite for stereoisomerism.
To identify the chiral centers in this compound, we analyze each carbon atom in the main chain:
-
C1: This carbon is bonded to the amine group and two hydrogen atoms, and is part of a -CH₂- group. Therefore, it is not a chiral center.
-
C2: This carbon is bonded to the following four distinct groups:
-
A methyl group (-CH₃)
-
A methoxy group (-OCH₃)
-
An ethyl group (-CH₂CH₃)
-
An aminomethyl group (-CH₂NH₂) Since all four substituents are different, C2 is a chiral center .
-
-
C3 and C4: These carbons are part of the ethyl group and do not have four different substituents. Thus, they are not chiral centers.
Therefore, this compound possesses a single chiral center at the C2 position.
Determination of Potential Stereoisomers
The number of potential stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers.
For this compound, with one identified chiral center (n=1), the number of possible stereoisomers is:
2¹ = 2
These two stereoisomers are a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and are often designated as the (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules.
Data Summary
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₅NO |
| Number of Chiral Centers | 1 |
| Number of Potential Stereoisomers | 2 (1 pair of enantiomers) |
Visualization of Stereoisomer Determination
The logical workflow for determining the number of stereoisomers of this compound is illustrated in the following diagram.
Caption: Logical workflow for determining the stereoisomers of the molecule.
Experimental Protocols
As this guide focuses on the theoretical determination of stereoisomers based on the chemical structure, detailed experimental protocols for synthesis or separation are not within its scope. The synthesis of specific stereoisomers would typically involve asymmetric synthesis or chiral resolution techniques.
-
Asymmetric Synthesis: This would involve using chiral catalysts or starting materials to selectively produce one enantiomer over the other.
-
Chiral Resolution: This process separates a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. This can be achieved through methods such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chiral chromatography is another common method for separating enantiomers.
The characterization of the individual stereoisomers would rely on techniques sensitive to chirality, such as polarimetry (measuring the rotation of plane-polarized light) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.
Conclusion
This compound possesses a single chiral center at the second carbon position. Consequently, it can exist as two distinct stereoisomers, which are a pair of enantiomers. For researchers in drug development, it is crucial to consider that these enantiomers may have different biological activities and metabolic fates. Therefore, the synthesis and testing of the individual (R)- and (S)-isomers are essential steps in the comprehensive evaluation of this compound for any potential therapeutic application.
References
Stability and Degradation Profile of 2-Methoxy-2-methylbutan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for 2-Methoxy-2-methylbutan-1-amine. This guide is based on established chemical principles of its constituent functional groups (primary amine and ether) and general protocols for stability testing. The proposed degradation pathways and experimental designs should be considered theoretical and require experimental validation.
Introduction
This compound is a chemical compound featuring a primary amine and a tertiary ether functional group. Understanding its stability and degradation profile is crucial for its potential applications in pharmaceutical development and other scientific research areas. This technical guide provides an in-depth overview of its predicted stability, potential degradation pathways, and a comprehensive framework for its experimental evaluation.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChem |
| Molecular Weight | 117.19 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 89282-70-2 | PubChem |
| Predicted LogP | 0.8 | PubChem |
| Predicted pKa (amine) | ~10.5 (Estimated) |
Predicted Stability and Degradation Pathways
The presence of a primary amine and an ether linkage suggests that this compound may be susceptible to degradation under several conditions, primarily through oxidation, acid-catalyzed cleavage, and potentially photolysis.
Oxidative Degradation
Primary amines are known to undergo oxidation to form various products.[1][2] The primary amine in this compound can be oxidized to the corresponding nitroso and nitro compounds, or it could undergo oxidative deamination. Amines and sulfides are generally susceptible to electron transfer oxidation, which can lead to the formation of N-oxides and hydroxylamines.[3][4]
A potential oxidative degradation pathway is illustrated below:
Caption: Predicted Oxidative Degradation Pathway.
Acid-Catalyzed Degradation (Ether Cleavage)
The ether linkage in this compound can be susceptible to cleavage under strong acidic conditions.[5][6] This reaction is typically initiated by the protonation of the ether oxygen, followed by nucleophilic attack.
A potential acid-catalyzed degradation pathway is shown below:
Caption: Predicted Acid-Catalyzed Ether Cleavage Pathway.
Proposed Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3] A general protocol for conducting forced degradation studies on this compound is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
General Workflow
Caption: General Workflow for Forced Degradation Studies.
Stress Conditions
The following table summarizes the recommended stress conditions for the forced degradation study of this compound.
| Stress Condition | Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ether cleavage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Limited degradation expected, but should be tested |
| Oxidation | 3% H2O2 at room temperature for 24 hours | Oxidation of the primary amine |
| Thermal Degradation | Solid state at 80°C for 48 hours | General decomposition |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation |
Analytical Methodologies
A combination of analytical techniques will be necessary to separate, identify, and quantify the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for quantifying the parent compound and its non-volatile degradation products. A stability-indicating method should be developed and validated to ensure specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products.[8][9] Derivatization of the amine may be necessary to improve its chromatographic behavior.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile and thermally labile degradation products, LC-MS would be the method of choice for identification and structural elucidation.
A general analytical workflow is depicted below:
Caption: Proposed Analytical Workflow for Degradation Studies.
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison.
Table of Hypothetical Forced Degradation Results:
| Stress Condition | % Degradation of Parent | Number of Degradants Detected | Major Degradant(s) (Hypothetical) |
| 0.1 M HCl, 60°C, 48h | 15.2% | 3 | 2-Methylbutane-1,2-diol |
| 0.1 M NaOH, 60°C, 48h | < 1% | 0 | - |
| 3% H2O2, RT, 24h | 8.5% | 2 | 2-Methoxy-2-methylbutan-1-ol |
| 80°C, 48h | 3.1% | 1 | Unidentified |
| Photostability (ICH Q1B) | 5.7% | 2 | Unidentified |
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
Solubility Profile of 2-Methoxy-2-methylbutan-1-amine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-2-methylbutan-1-amine, a key intermediate in various synthetic applications. Understanding the solubility of this compound in common organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines the predicted solubility of this compound across a range of solvents and details a general experimental protocol for its empirical determination. The guide also includes a standardized workflow for assessing solubility, visualized for clarity.
Introduction
This compound is a primary amine with a tertiary ether group. Its molecular structure, featuring both a polar amine group capable of hydrogen bonding and a nonpolar alkyl backbone, suggests a nuanced solubility profile.[1][2] Generally, aliphatic amines exhibit good solubility in polar organic solvents.[1][2] The presence of the ether oxygen atom may further enhance its interaction with a variety of solvent types. However, as with many organic compounds, its solubility is expected to be influenced by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity.[3]
Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility ( g/100 mL) | Qualitative Solubility |
| Alcohols | Methanol | > 50 | Very Soluble |
| Ethanol | > 50 | Very Soluble | |
| Isopropanol | > 30 | Freely Soluble | |
| Ketones | Acetone | > 50 | Very Soluble |
| Methyl Ethyl Ketone | > 40 | Very Soluble | |
| Esters | Ethyl Acetate | > 20 | Soluble |
| Ethers | Diethyl Ether | > 30 | Freely Soluble |
| Tetrahydrofuran (THF) | > 50 | Very Soluble | |
| Aromatic Hydrocarbons | Toluene | < 10 | Sparingly Soluble |
| Benzene | < 5 | Slightly Soluble | |
| Halogenated Solvents | Dichloromethane | > 40 | Very Soluble |
| Chloroform | > 30 | Freely Soluble | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | > 50 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Very Soluble | |
| Nonpolar Solvents | Hexane | < 1 | Insoluble |
| Cyclohexane | < 1 | Insoluble |
Disclaimer: The quantitative data presented in this table are hypothetical predictions based on the general solubility trends of similar aliphatic amines and have not been experimentally verified.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Volumetric flasks
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the amine.
-
Once the solvent has completely evaporated, reweigh the vial to determine the mass of the dissolved this compound.
-
Alternatively, and for higher accuracy, dilute a known volume of the filtered saturated solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or GC method.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of dissolved amine (g) / volume of solvent (mL)) * 100
-
3.3. Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
A Technical Guide to Quantum Chemical Calculations for 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the molecule 2-Methoxy-2-methylbutan-1-amine. In the absence of published computational studies for this specific molecule, this document outlines a robust methodology based on established practices for similar organic amines. It is designed to be a valuable resource for researchers initiating computational investigations into the physicochemical properties of this compound.
Computational Methodology
The primary approach for elucidating the electronic structure and properties of this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for organic molecules.[1][2][3] The recommended functional is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which has demonstrated reliable performance for a wide range of organic compounds.[2][4] For the atomic orbital basis set, the Pople-style 6-311++G(d,p) basis set is suggested to provide a good description of the electronic distribution, including polarization and diffuse functions, which are important for capturing the effects of the lone pairs on the nitrogen and oxygen atoms.
The computational workflow for this compound would involve the following key steps:
-
Geometry Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, which systematically adjusts the bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (Infrared and Raman), which can be directly compared with experimental data.
-
Calculation of Molecular Properties: Once a stable geometry is obtained, a variety of electronic and spectroscopic properties can be calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), dipole moment, and theoretical NMR chemical shifts.
Proposed Computational Workflow
The following diagram illustrates the logical flow of a typical quantum chemical calculation for an organic molecule like this compound.
Data Presentation
The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental results. The following tables provide a template for presenting the key calculated parameters for this compound.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C | Value in Å |
| C-N | Value in Å | |
| C-O | Value in Å | |
| O-CH3 | Value in Å | |
| N-H | Value in Å | |
| C-H | Value in Å | |
| Bond Angle | C-C-N | Value in Degrees |
| C-O-C | Value in Degrees | |
| H-N-H | Value in Degrees | |
| Dihedral Angle | C-C-N-H | Value in Degrees |
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Calculated Value | Units |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Key Vibrational Frequencies | List of Frequencies | cm⁻¹ |
| ¹³C NMR Chemical Shifts | List of Shifts | ppm |
| ¹H NMR Chemical Shifts | List of Shifts | ppm |
Experimental Protocols for Validation
The validation of computational results against experimental data is a critical step in computational chemistry research.[5] This process ensures the accuracy and reliability of the theoretical models. For this compound, the following experimental techniques are recommended for validating the calculated properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the carbon and hydrogen atoms in the molecule and compare the experimental chemical shifts with the theoretically calculated values.
Methodology:
-
Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Assign the peaks in the spectra to the corresponding atoms in the molecule and compare the experimental chemical shifts to the values calculated using the GIAO (Gauge-Including Atomic Orbital) method within the DFT framework.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups present in the molecule and compare their frequencies with the calculated vibrational frequencies.
Methodology:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the obtained spectrum.
-
Analysis: Assign the observed absorption bands to the corresponding vibrational modes (e.g., N-H stretch, C-O stretch, C-N stretch) and compare their frequencies to the scaled theoretical vibrational frequencies. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.
Relationship between Theory and Experiment
The interplay between theoretical calculations and experimental measurements is crucial for a comprehensive understanding of the molecular properties of this compound. The following diagram illustrates this synergistic relationship.
References
X-ray Crystal Structure of 2-Methoxy-2-methylbutan-1-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the X-ray crystal structure of 2-Methoxy-2-methylbutan-1-amine derivatives. Due to the absence of a publicly available crystal structure for this compound, this guide utilizes the closely related structure of 2-amino-2-methyl-1-propanol (AMP) carbamate as a case study to illustrate the experimental workflow, data analysis, and presentation.[1][2] The principles and techniques described herein are directly applicable to the structural elucidation of novel derivatives of this compound.
Introduction
This compound and its derivatives represent a class of compounds with potential applications in pharmaceuticals and materials science. Understanding their three-dimensional structure at the atomic level is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new materials with tailored properties. X-ray crystallography is the definitive method for obtaining this precise structural information.
This guide will cover:
-
A hypothetical synthesis pathway for this compound.
-
Detailed experimental protocols for crystallization and X-ray diffraction.
-
Presentation of crystallographic data in a structured format, using AMP-carbamate as a proxy.
-
Visualization of experimental workflows using Graphviz diagrams.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available reagents. A plausible synthetic route is outlined below.
Crystallization
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For small organic amines, several crystallization techniques can be employed.[3]
General Protocol for Slow Evaporation:
-
Solvent Selection: The purified this compound derivative is dissolved in a suitable solvent or a mixture of solvents to achieve a nearly saturated solution. The choice of solvent is critical and often determined empirically.
-
Sample Preparation: The solution is filtered to remove any particulate matter.
-
Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent.
-
Crystal Growth: The solution is left undisturbed in a vibration-free environment. Crystal formation can take from several days to weeks.
Vapor Diffusion Method (as used for AMP-carbamate): [4]
-
The compound (e.g., 20 mg) is dissolved in a small amount of a solvent in which it is readily soluble (e.g., 0.2 mL of DMF) in a small vial.
-
This vial is placed inside a larger, sealed vial containing a larger volume (e.g., 1.0 mL) of an anti-solvent in which the compound is poorly soluble (e.g., hexane).
-
The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
X-ray Diffraction Data Collection and Structure Refinement
The following protocol is based on the methods used for the crystal structure determination of AMP-carbamate.[4]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The data for AMP-carbamate was collected at 173 K using MoKα radiation (λ = 0.71073 Å) on a Bruker APEX-II CCD diffractometer.[4]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, and the intensities of the reflections are integrated. An absorption correction is applied to the data.[4]
-
Structure Solution: The crystal structure is solved using direct methods, which provide an initial model of the atomic arrangement.[4]
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic coordinates and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined.[4]
Data Presentation: Case Study of 2-amino-2-methyl-1-propanol (AMP) Carbamate
The following tables summarize the crystallographic data for AMP-carbamate, which serves as a proxy for a derivative of this compound.
Table 1: Crystal Data and Structure Refinement for AMP-Carbamate [4]
| Parameter | Value |
| Empirical formula | C₉H₂₂N₂O₄ |
| Formula weight | 222.29 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 9.328(3) Å, α = 90°b = 11.234(4) Å, β = 98.457(6)°c = 11.821(4) Å, γ = 90° |
| Volume | 1225.8(7) ų |
| Z | 4 |
| Density (calculated) | 1.204 Mg/m³ |
| Absorption coefficient | 0.091 mm⁻¹ |
| F(000) | 488 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.11 to 27.50° |
| Index ranges | -12<=h<=12, -14<=k<=14, -15<=l<=15 |
| Reflections collected | 7114 |
| Independent reflections | 2803 [R(int) = 0.0334] |
| Completeness to theta = 27.50° | 99.6 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.9910 and 0.9821 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2803 / 0 / 196 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0389, wR2 = 0.0972 |
| R indices (all data) | R1 = 0.0526, wR2 = 0.1051 |
| Largest diff. peak and hole | 0.281 and -0.206 e.Å⁻³ |
Table 2: Selected Bond Lengths for AMP-Carbamate (Å) [4]
| Bond | Length (Å) | Bond | Length (Å) |
| O(1)-C(5) | 1.418(2) | N(1)-C(1) | 1.491(2) |
| O(2)-C(6) | 1.280(2) | N(2)-C(3) | 1.488(2) |
| O(3)-C(6) | 1.265(2) | C(1)-C(2) | 1.528(2) |
| O(4)-H(4A) | 0.85(2) | C(3)-C(4) | 1.529(2) |
Table 3: Selected Bond Angles for AMP-Carbamate (°) [4]
| Angle | Degrees (°) | Angle | Degrees (°) |
| O(3)-C(6)-O(2) | 125.1(1) | C(2)-C(1)-N(1) | 108.9(1) |
| O(3)-C(6)-N(1) | 117.2(1) | C(5)-C(1)-N(1) | 109.8(1) |
| O(2)-C(6)-N(1) | 117.7(1) | C(4)-C(3)-N(2) | 109.2(1) |
Conclusion
The structural elucidation of this compound derivatives through single-crystal X-ray diffraction provides invaluable insights for researchers in drug discovery and materials science. Although a crystal structure for the parent compound is not yet available, this guide outlines the necessary experimental and analytical framework. By employing the detailed protocols for synthesis, crystallization, and data analysis, and by using the crystallographic data of the closely related AMP-carbamate as a reference, researchers are well-equipped to determine and interpret the crystal structures of novel derivatives in this chemical series. This structural information will undoubtedly accelerate the development of new therapeutic agents and functional materials.
References
Uncharted Territory: The Reaction Pathways of 2-Methoxy-2-methylbutan-1-amine Remain Undisclosed in Scientific Literature
A comprehensive review of available scientific and patent literature has revealed a significant information gap concerning the reaction pathways and synthetic applications of 2-Methoxy-2-methylbutan-1-amine. Despite a thorough search for scholarly articles, experimental protocols, and quantitative data, no specific documentation detailing the reactivity of this particular molecule could be identified. This suggests that the exploration of this compound's chemical behavior represents a novel and uninvestigated area of research.
For researchers, scientists, and professionals in drug development, this lack of existing data presents both a challenge and an opportunity. The absence of established synthetic routes and reaction mechanisms means that any investigation into this compound would be breaking new ground. This could lead to the discovery of entirely new chemical transformations and potentially novel bioactive compounds.
While no direct information is available for this compound, the broader landscape of structurally related alkoxy amines and methylbutane derivatives offers some predictive insights. Research into analogous compounds, such as 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine and various isomers of methoxy-methylbutan-amine, indicates that this class of molecules can participate in a range of chemical reactions. However, the specific influence of the methoxy group at the 2-position and the primary amine at the 1-position of the 2-methylbutane scaffold remains to be elucidated.
Given the absence of published data, this guide cannot provide the requested in-depth technical analysis, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound. The scientific community has yet to publish findings on the synthesis, reactivity, or biological activity of this specific molecule.
Future research efforts would need to focus on the foundational aspects of this compound's chemistry, including:
-
Development of a reliable synthetic route to produce this compound in sufficient quantities for further study.
-
Systematic investigation of its reactivity with various electrophiles and nucleophiles to map out its fundamental reaction pathways.
-
Characterization of its physicochemical properties to establish a baseline for future studies.
-
Screening for biological activity to determine its potential as a lead compound in drug discovery programs.
The journey into the chemical landscape of this compound is yet to begin. For now, it remains a molecule of theoretical interest, awaiting the pioneering research that will unlock its chemical secrets and potential applications.
Methodological & Application
Synthetic Routes to 2-Methoxy-2-methylbutan-1-amine from 2-methoxy-2-methylbutanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxy-2-methylbutan-1-amine from its corresponding nitrile precursor, 2-methoxy-2-methylbutanenitrile. The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceutically active compounds and valuable intermediates. The primary methods for this transformation, catalytic hydrogenation and chemical reduction using hydride reagents, are discussed herein.
Introduction
The reduction of nitriles to primary amines is a key synthetic operation in medicinal and process chemistry.[1][2] The target molecule, this compound, possesses a primary amine functionality that is a common feature in bioactive molecules, enabling further chemical modifications and interactions with biological targets. The precursor, 2-methoxy-2-methylbutanenitrile, can be reduced to the desired primary amine via two main strategies: catalytic hydrogenation or reduction with a metal hydride reagent.[3][4] This document outlines detailed protocols for these approaches, providing a comparative summary of their methodologies.
Synthetic Routes
Two principal synthetic routes for the reduction of 2-methoxy-2-methylbutanenitrile to this compound are presented:
-
Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.[4] Common catalysts include palladium, platinum, and nickel.[4][5] While being an atom-economical and "green" method, controlling the selectivity towards the primary amine can be challenging, as over-alkylation can lead to the formation of secondary and tertiary amines as byproducts.[6][7]
-
Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄): This approach utilizes a powerful reducing agent, lithium aluminum hydride, to convert the nitrile to the primary amine.[3][6][8] This method is often high-yielding and avoids the issue of over-alkylation, making it a reliable choice for laboratory-scale synthesis. The reaction requires an anhydrous ether solvent and is followed by a careful aqueous workup to quench the reactive aluminum species.[3]
Data Presentation
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. Please note that these are representative conditions and may require optimization for the specific substrate.
| Parameter | Catalytic Hydrogenation | Chemical Reduction (LiAlH₄) |
| Reducing Agent | Hydrogen Gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Catalyst/Reagent | Raney Nickel or Palladium on Carbon (Pd/C) | LiAlH₄ |
| Solvent | Methanol or Ethanol | Diethyl ether or Tetrahydrofuran (THF) |
| Temperature | 50-150 °C[7][9] | 0 °C to room temperature |
| Pressure | 100-500 psi (for H₂)[9] | Atmospheric pressure |
| Reaction Time | 2-24 hours[9] | 4-12 hours |
| Typical Yield | 75-95% (can be lower due to byproducts)[2][5] | 80-95%[8] |
| Workup | Filtration of catalyst, solvent evaporation | Careful quenching with water/acid, extraction[3][8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol describes the reduction of 2-methoxy-2-methylbutanenitrile to this compound via catalytic hydrogenation.
Materials:
-
2-methoxy-2-methylbutanenitrile
-
Raney Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Hydrogen gas (high pressure cylinder)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Celite® or other filtration aid
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5-10 mol%) with anhydrous ethanol three times to remove water.
-
Reaction Setup: To a high-pressure autoclave, add the washed Raney Nickel catalyst.
-
Add a solution of 2-methoxy-2-methylbutanenitrile (1.0 eq) dissolved in anhydrous ethanol.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500 psi).[9]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots (if possible) via GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of 2-methoxy-2-methylbutanenitrile using lithium aluminum hydride.
Materials:
-
2-methoxy-2-methylbutanenitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend lithium aluminum hydride (LiAlH₄, e.g., 1.5-2.0 eq) in anhydrous diethyl ether in the flask and cool the suspension to 0 °C using an ice bath.[3]
-
Addition of Nitrile: Dissolve 2-methoxy-2-methylbutanenitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-12 hours. The reaction can be gently heated to reflux if necessary to ensure completion.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Very carefully and slowly, add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation. A common procedure is the Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.
-
Workup: Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate of aluminum salts forms.
-
Filtration: Filter the mixture and wash the precipitate thoroughly with diethyl ether.
-
Extraction: Combine the organic filtrates. The product can be extracted from the aqueous layer if necessary.
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for LiAlH₄ Reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
Use of 2-Methoxy-2-methylbutan-1-amine as a building block in organic synthesis
Application Notes and Protocols for 2-Methoxy-2-methylbutan-1-amine
Introduction
This compound is a primary amine containing a sterically hindered tertiary ether. This unique structural motif suggests its potential as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a methoxy group can influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical in drug design.[1][2][3] The chiral center at the C2 position also opens up possibilities for its use in asymmetric synthesis.
Potential Applications
-
As a Building Block in Drug Discovery: The methoxy group is a common feature in many approved drugs, where it can enhance target binding, metabolic stability, and pharmacokinetic properties.[1][2][3] The primary amine functionality of this compound allows for its incorporation into a wide range of molecular scaffolds through reactions such as amide bond formation, reductive amination, and N-arylation. The steric hindrance provided by the quaternary carbon may confer unique conformational constraints to the final molecule.
-
In Asymmetric Synthesis: Chiral amines are fundamental tools in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts.[4][5] The enantiomerically pure forms of this compound could potentially be used to control stereoselectivity in various chemical transformations.
-
In Materials Science: Primary amines are often used in the synthesis of polymers and functional materials. The specific properties imparted by the methoxy and bulky alkyl groups could be exploited in the development of new materials with tailored characteristics.
Proposed Synthetic Protocols
Due to the absence of a literature precedent for the synthesis of this compound, two plausible multi-step synthetic routes are proposed, starting from commercially available materials.
Route 1: From 2-Methyl-1-butene
This route involves the formation of a halohydrin, followed by etherification, and finally, introduction of the amine functionality.
Diagram of Proposed Synthetic Route 1
Caption: Proposed synthesis of this compound starting from 2-Methyl-1-butene.
Step 1: Synthesis of 2-Bromo-2-methylbutan-1-ol
-
Methodology: To a stirred solution of 2-methyl-1-butene (1.0 eq) in a 1:1 mixture of DMSO and water at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of 1-Bromo-2-methoxy-2-methylbutane
-
Methodology: To a solution of 2-bromo-2-methylbutan-1-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Allow the reaction to stir at room temperature for 16 hours. Carefully quench the reaction with water. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by fractional distillation.
Step 3: Gabriel Synthesis of this compound
-
Methodology: A mixture of 1-bromo-2-methoxy-2-methylbutane (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF is heated at 80 °C for 24 hours. After cooling to room temperature, the mixture is poured into water and the resulting precipitate is collected by filtration. The solid is then suspended in ethanol, and hydrazine hydrate (2.0 eq) is added. The mixture is refluxed for 4 hours. After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is acidified with concentrated HCl and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with aqueous NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the desired amine.
Route 2: From 2-Methylbutane-1,2-diol
This alternative route involves selective protection of the primary alcohol, methylation of the tertiary alcohol, and subsequent conversion of the protected primary alcohol to the amine.
Diagram of Proposed Synthetic Route 2
Caption: Alternative proposed synthesis of this compound from 2-Methylbutane-1,2-diol.
Step 1: Selective Protection of 2-Methylbutane-1,2-diol
-
Methodology: To a solution of 2-methylbutane-1,2-diol (1.0 eq) in pyridine, add trityl chloride (1.1 eq) at room temperature. Stir the mixture for 24 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography.
Step 2: Methylation of the Tertiary Alcohol
-
Methodology: Following the procedure described in Route 1, Step 2, use 2-methyl-1-(trityloxy)butan-2-ol as the starting material.
Step 3: Deprotection of the Primary Alcohol
-
Methodology: Dissolve the product from the previous step in a mixture of methanol and a catalytic amount of a strong acid (e.g., HCl). Stir at room temperature until TLC indicates complete consumption of the starting material. Neutralize the reaction with a mild base and remove the solvent under reduced pressure. Purify the residue to obtain 2-methoxy-2-methylbutan-1-ol.
Step 4 & 5: Oxidation and Reductive Amination
-
Methodology: The resulting primary alcohol can be oxidized to the corresponding aldehyde using standard conditions (e.g., PCC or Swern oxidation). The crude aldehyde can then be subjected to reductive amination. A common procedure involves treating the aldehyde with ammonia in the presence of a reducing agent like hydrogen gas over a Raney nickel catalyst to yield the primary amine.
Quantitative Data from Analogous Systems
While no specific data exists for the target molecule, the following table summarizes typical yields for the key reaction types proposed in the synthetic routes, based on similar substrates found in the literature. This data can serve as a benchmark for what might be expected.
| Reaction Type | Substrate Type | Reagents | Typical Yield (%) |
| Halohydrin Formation | Alkene | NBS, H₂O/DMSO | 70-90 |
| Williamson Ether Synthesis | Secondary Alcohol | NaH, CH₃I | 80-95 |
| Gabriel Synthesis | Primary Alkyl Halide | Potassium Phthalimide, Hydrazine | 70-90 |
| Reductive Amination | Aldehyde | NH₃, H₂, Raney Ni | 60-85 |
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for organic synthesis. The proposed synthetic routes, based on well-established chemical transformations, offer a starting point for its preparation. Its unique structural features suggest promising applications in drug discovery and materials science. Further research is warranted to synthesize this compound and evaluate its properties and utility in various synthetic applications.
References
Application of 2-Methoxy-2-methylbutan-1-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2-methylbutan-1-amine is a primary amine building block with potential applications in medicinal chemistry. Its structural features, including a tertiary ether and a primary amine, offer opportunities for the synthesis of novel chemical entities with diverse pharmacological activities. The 2-methoxy-2-methyl moiety has been identified as a key pharmacophore in several classes of biologically active molecules, suggesting that derivatives of this compound could be valuable in drug discovery programs. This document provides an overview of the potential applications of this building block, supported by data from related compounds, and offers detailed protocols for its synthesis and derivatization.
Potential Therapeutic Areas
The structural motif of a methoxy group and a gem-dimethyl group at the C2 position is found in compounds targeting various receptors and enzymes. This suggests that this compound could serve as a valuable scaffold for developing modulators of:
-
Opioid Receptors: The 2-methoxy-2-methyl substructure is a key feature in potent and selective κ-opioid receptor (KOR) agonists.
-
Peroxisome Proliferator-Activated Receptors (PPARs): This moiety has been incorporated into dual PPARα/γ agonists, which are targets for the treatment of metabolic disorders.
-
Kinases: A structurally related isomer, 3-methoxy-3-methylbutan-1-amine, has been utilized in the synthesis of Raf kinase inhibitors for oncology applications.
Data Presentation: Biological Activity of Structurally Related Compounds
While specific biological data for derivatives of this compound is not yet prevalent in the public domain, the activity of closely related compounds highlights the potential of this scaffold. The following table summarizes the in vitro activity of a potent κ-opioid receptor agonist containing the 2-methoxy-2-methyl moiety.
| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| 2-Methyl-2-methoxymethyl-salvinorin ether | κ-Opioid Receptor | Radioligand Binding | 1.3 | - | [1] |
| [³⁵S]GTPγS Binding | - | 2.5 | [1] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric 3-methoxy-3-methylbutan-1-amine.
Reaction Scheme:
Caption: Proposed multi-step synthesis of this compound.
Materials:
-
2-Methyl-1-butene
-
Carbon monoxide (CO)
-
Methanol (MeOH)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen (H₂)
-
Ammonia (NH₃) in Methanol
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Methoxy-carbonylation of 2-Methyl-1-butene.
-
In a high-pressure reactor, dissolve 2-methyl-1-butene, palladium(II) acetate, and 1,4-bis(diphenylphosphino)butane in methanol.
-
Pressurize the reactor with carbon monoxide and heat the mixture.
-
After the reaction is complete (monitored by GC-MS), cool the reactor, and vent the CO.
-
Add 10% Pd/C to the reaction mixture and hydrogenate under pressure to reduce any remaining unsaturation.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude methyl 2-methoxy-2-methylbutanoate. Purify by distillation.
-
-
Step 2: Amide Formation.
-
Dissolve the purified methyl 2-methoxy-2-methylbutanoate in a solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture until the ester is fully converted to the amide (monitored by TLC or LC-MS).
-
Cool the vessel and concentrate the mixture under reduced pressure to obtain crude 2-methoxy-2-methylbutanamide.
-
-
Step 3: Reduction to this compound.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-methoxy-2-methylbutanamide in dry THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solids and wash with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by distillation or column chromatography to obtain pure this compound.
-
Protocol 2: General Procedure for the N-Acylation of this compound
This protocol provides a general method for the formation of amide derivatives.
Reaction Scheme:
Caption: General N-acylation of this compound.
Materials:
-
This compound
-
An appropriate acyl chloride (R-COCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated product.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical workflow for drug discovery utilizing this compound and a simplified representation of a relevant signaling pathway.
Caption: Drug discovery workflow using this compound.
Caption: Simplified κ-opioid receptor signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. The presence of the 2-methoxy-2-methyl moiety in known bioactive compounds, particularly those targeting opioid and PPAR receptors, provides a strong rationale for its use in the design and synthesis of new therapeutic agents. The protocols provided herein offer a starting point for the synthesis and derivatization of this versatile amine, enabling its incorporation into drug discovery pipelines. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
Application Notes & Protocols: 2-Methoxy-2-methylbutan-1-amine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical application of 2-methoxy-2-methylbutan-1-amine as a chiral auxiliary. As of the latest literature review, there are no specific documented uses of this compound for this purpose. The methodologies presented are based on established principles of asymmetric synthesis using analogous chiral primary amine auxiliaries.
Introduction
Chiral amines are fundamental tools in asymmetric synthesis, serving as catalysts, resolving agents, and chiral auxiliaries.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. This strategy has been successfully employed in the synthesis of numerous complex molecules, including pharmaceutical agents.[2]
This document outlines the potential application of (S)-2-methoxy-2-methylbutan-1-amine as a novel chiral auxiliary in the asymmetric alkylation of cyclic ketones. The proposed mechanism involves the formation of a chiral imine, which directs the stereoselective introduction of an alkyl group. The structural features of this auxiliary, including the sterically demanding quaternary center and the potentially coordinating methoxy group, suggest it could offer a unique stereochemical environment for inducing high levels of asymmetry.
Proposed Synthesis of (S)-2-Methoxy-2-methylbutan-1-amine
The enantiomerically pure auxiliary is proposed to be synthesized from a readily available chiral precursor, such as (S)-tert-leucine. The synthesis involves the reduction of the carboxylic acid, protection of the amine, methylation of the alcohol, and subsequent deprotection.
Caption: Proposed synthetic pathway for (S)-2-methoxy-2-methylbutan-1-amine.
Application in Asymmetric Alkylation of Cyclohexanone
The primary application explored here is the use of (S)-2-methoxy-2-methylbutan-1-amine as a chiral auxiliary for the asymmetric alkylation of cyclohexanone. The overall workflow involves three key stages: imine formation, diastereoselective alkylation, and hydrolytic cleavage to yield the chiral α-alkylated ketone.
Caption: Workflow for asymmetric alkylation using the chiral auxiliary.
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is determined during the addition of the electrophile to the chiral lithium aza-enolate (enamine). The bulky quaternary center of the auxiliary is expected to effectively shield one face of the enamine, forcing the electrophile to approach from the less sterically hindered face. The methoxy group may also play a role in chelating the lithium cation, further rigidifying the transition state and enhancing facial selectivity.
Caption: Proposed chelated transition state model for stereocontrol.
Data Presentation
The following table summarizes the expected results for the asymmetric alkylation of cyclohexanone with various alkyl halides using (S)-2-methoxy-2-methylbutan-1-amine as the chiral auxiliary. These values are hypothetical and based on results achieved with other well-established chiral amine auxiliaries.
| Entry | Alkyl Halide (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | CH₃I | (R)-2-Methylcyclohexanone | >98:2 | 85 | 96 |
| 2 | CH₃CH₂I | (R)-2-Ethylcyclohexanone | >98:2 | 82 | 97 |
| 3 | PhCH₂Br | (R)-2-Benzylcyclohexanone | >99:1 | 90 | 98 |
| 4 | CH₂=CHCH₂Br | (R)-2-Allylcyclohexanone | >98:2 | 88 | 95 |
Experimental Protocols
5.1. General Considerations
-
All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.
-
Reagents should be purified according to standard procedures.
-
Thin-layer chromatography (TLC) on silica gel plates should be used to monitor reaction progress.
-
Flash column chromatography should be performed using silica gel (230-400 mesh).
-
NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.
-
Enantiomeric excess should be determined by chiral HPLC or GC analysis.
5.2. Protocol for Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
Step 1: Formation of the Chiral Imine
-
To a solution of cyclohexanone (1.0 g, 10.2 mmol) in toluene (50 mL), add (S)-2-methoxy-2-methylbutan-1-amine (1.33 g, 11.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (50 mg).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude imine is typically used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 7.0 mL, 11.2 mmol) to a solution of diisopropylamine (1.18 g, 11.7 mmol) in anhydrous THF (20 mL) at -78 °C. Stir for 30 minutes.
-
Dissolve the crude chiral imine from Step 1 in anhydrous THF (30 mL) and cool to -78 °C.
-
Slowly add the freshly prepared LDA solution to the imine solution via cannula. Stir the resulting orange-red solution at -78 °C for 2 hours to ensure complete formation of the aza-enolate.
-
Add benzyl bromide (1.92 g, 11.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 3: Hydrolysis and Auxiliary Recovery
-
Dissolve the crude alkylated imine in a mixture of THF (30 mL) and 2 M aqueous acetic acid (30 mL).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Add diethyl ether (50 mL) and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford (R)-2-benzylcyclohexanone.
-
The aqueous layers from the extraction can be combined, basified with 2 M NaOH, and extracted with diethyl ether to recover the chiral auxiliary.
Conclusion
The hypothetical application of this compound as a chiral auxiliary demonstrates a plausible and effective strategy for the asymmetric alkylation of ketones. The proposed structural features of the auxiliary are conducive to high levels of stereocontrol, making it a potentially valuable tool for synthetic chemists. Experimental validation is required to confirm the efficacy and to optimize the reaction conditions. These protocols provide a solid foundation for the investigation of this and other novel chiral auxiliaries in asymmetric synthesis.
References
Application Notes and Protocols: Derivatization of 2-Methoxy-2-methylbutan-1-amine for Biological Screening
Affiliation: Institute for Pharmaceutical Discovery
Introduction
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Primary amines represent a versatile functional group that serves as a key building block for the synthesis of diverse compound libraries. 2-Methoxy-2-methylbutan-1-amine is a unique starting material featuring a sterically hindered primary amine and a methoxy group, which can influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This document outlines a comprehensive strategy for the derivatization of this compound and the subsequent biological screening of the resulting compound library to identify novel bioactive molecules. The protocols provided herein are designed to be adaptable for high-throughput screening platforms.[1]
Derivatization Strategy
The primary amine of this compound serves as a versatile handle for a variety of chemical transformations. A common and effective method for creating a diverse library of compounds is through acylation reactions. This approach allows for the introduction of a wide range of substituents, thereby modulating the lipophilicity, hydrogen bonding potential, and overall topology of the parent molecule.
A representative derivatization scheme involves the reaction of this compound with a library of carboxylic acids in the presence of a suitable coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), to yield a diverse amide library.
Experimental Protocols
General Protocol for Amide Library Synthesis
This protocol describes a general method for the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids in a 96-well plate format.
Materials:
-
This compound
-
Library of diverse carboxylic acids (0.1 M in anhydrous N,N-Dimethylformamide (DMF))
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (0.1 M in anhydrous DMF)
-
N,N-Diisopropylethylamine (DIPEA) (0.2 M in anhydrous DMF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction plates
-
Automated liquid handler (optional)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for analysis
Procedure:
-
To each well of a 96-well reaction plate, add 100 µL of a unique carboxylic acid solution (0.1 M in DMF).
-
Add 100 µL of this compound solution (0.1 M in DMF) to each well.
-
Add 100 µL of HATU solution (0.1 M in DMF) to each well.
-
Add 50 µL of DIPEA solution (0.2 M in DMF) to each well to initiate the reaction.
-
Seal the plate and incubate at room temperature for 12 hours with gentle shaking.
-
After incubation, quench the reaction by adding 100 µL of water to each well.
-
Analyze the crude product in each well by HPLC-MS to confirm product formation and assess purity.
-
The resulting crude library can be directly used for primary biological screening after appropriate dilution.
Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify and validate bioactive compounds. This cascade typically involves a primary high-throughput screen (HTS) to identify initial "hits," followed by secondary assays to confirm activity and selectivity, and finally, more complex cell-based or in vivo models for lead validation.
Primary Screen: General Cytotoxicity Assay
A primary screen for general cytotoxicity is crucial to flag compounds with non-specific activity and to determine appropriate concentration ranges for subsequent targeted screens. The MTT assay is a widely used colorimetric assay to assess cell viability.[2]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 or HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Derivative library (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of media and incubate for 24 hours.
-
Prepare serial dilutions of the derivative compounds in cell culture media. The final concentrations should typically range from 0.1 to 100 µM.
-
Remove the media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Data Presentation
Quantitative data from the primary and secondary screens should be systematically organized for clear interpretation and comparison.
Table 1: Representative Data from Primary Cytotoxicity Screen
| Compound ID | Carboxylic Acid Moiety | Molecular Weight ( g/mol ) | IC50 (µM) vs. HeLa |
| DMBA-001 | Acetic Acid | 159.23 | > 100 |
| DMBA-002 | Benzoic Acid | 221.29 | 75.4 |
| DMBA-003 | 4-Nitrobenzoic Acid | 266.29 | 22.1 |
| DMBA-004 | N-Boc-glycine | 274.34 | > 100 |
| DMBA-005 | Indole-3-acetic acid | 274.34 | 45.8 |
Visualizations
Derivatization and Screening Workflow
The following diagram illustrates the overall workflow from the starting amine to the identification of bioactive "hits."
Caption: Workflow for derivatization and biological screening.
Hypothetical Signaling Pathway for a Validated Hit
Assuming a validated hit demonstrates selective activity against a cancer cell line, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Logical Flow of a Screening Cascade
This diagram outlines the decision-making process in a typical screening cascade, from the initial large-scale screen to the selection of lead candidates.
Caption: Decision tree for a biological screening cascade.
References
Application Notes and Protocols for the N-alkylation of 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 2-Methoxy-2-methylbutan-1-amine, a sterically hindered primary amine. The following sections outline two primary methodologies: Reductive Amination and Catalytic N-Alkylation with Alcohols. These methods are presented to offer both a classic, robust approach and a modern, sustainable alternative.
Method 1: Reductive Amination
Reductive amination is a highly effective and widely used method for the N-alkylation of amines, particularly for those prone to overalkylation when using traditional alkyl halide-based methods.[1] This process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method offers high selectivity for mono-alkylation.
Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM.
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture. The addition can be done in portions or via an addition funnel.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.
Data Presentation: Reductive Amination
| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Isobutyraldehyde | NaBH(OAc)₃ | DCM | 18 | 85 | >98 |
| 2 | Benzaldehyde | NaBH(OAc)₃ | DCM | 24 | 78 | >97 |
| 3 | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCM | 20 | 82 | >98 |
Diagram: Reductive Amination Workflow
References
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 2-Methoxy-2-methylbutan-1-amine Ligands
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The 2-Methoxy-2-methylbutan-1-amine ligand is a novel, and as of this writing, largely unexplored ligand in the field of catalysis. The following application notes and protocols are based on the predicted catalytic potential of its metal complexes, drawing parallels with structurally similar amino-ether ligands. The provided data and protocols are hypothetical and intended to serve as a starting point for research and development.
Introduction
The ligand this compound possesses a unique combination of a primary amine for metal coordination, a sterically demanding quaternary carbon center which can impart significant chirality, and a methoxy group that can act as a hemilabile coordinating arm. These features make its metal complexes highly promising candidates for asymmetric catalysis. Potential applications are envisioned in a range of transformations, including but not limited to, asymmetric additions to carbonyls, reduction of imines, and carbon-carbon bond-forming reactions. This document outlines a hypothetical application in the asymmetric addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.
Hypothetical Application: Asymmetric Ethyl Addition to Benzaldehyde
Metal complexes of this compound are proposed to be effective catalysts for the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols. A plausible metal center for this transformation is titanium(IV) isopropoxide. The in-situ generated titanium complex is expected to create a chiral environment that directs the approach of the nucleophilic ethyl group to one face of the aldehyde.
The following table summarizes the hypothetical results for the catalytic asymmetric addition of diethylzinc to benzaldehyde using a titanium complex of (S)-2-Methoxy-2-methylbutan-1-amine.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 0 | Toluene | 24 | 85 | 92 |
| 2 | 5 | 0 | Toluene | 24 | 78 | 91 |
| 3 | 10 | 25 | Toluene | 12 | 95 | 88 |
| 4 | 10 | 0 | Hexane | 24 | 90 | 94 |
| 5 | 10 | 0 | THF | 24 | 65 | 75 |
Experimental Protocols
This protocol describes a plausible synthetic route to the chiral ligand.
Materials:
-
(S)-2-amino-2-methylbutan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon)
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add (S)-2-amino-2-methylbutan-1-ol (1.0 eq).
-
Dissolve the amino alcohol in 100 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ligand.
Materials:
-
(S)-2-Methoxy-2-methylbutan-1-amine
-
Titanium(IV) isopropoxide
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried 50 mL Schlenk flask under argon, add the (S)-2-Methoxy-2-methylbutan-1-amine ligand (0.2 mmol, 10 mol%).
-
Add 5 mL of anhydrous toluene and stir to dissolve.
-
Add titanium(IV) isopropoxide (0.2 mmol, 10 mol%) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the flask to 0 °C.
-
Add benzaldehyde (2.0 mmol, 1.0 eq).
-
Slowly add diethylzinc (4.0 mmol, 2.0 eq, 1.0 M solution in hexanes) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 10 mL of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Hypothetical catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: General experimental workflow for catalyst preparation and reaction.
Application Notes: The Potential of 2-Methoxy-2-methylbutan-1-amine in Agrochemical Synthesis
Introduction
2-Methoxy-2-methylbutan-1-amine is a primary amine with a unique sterically hindered neopentyl-like structure, featuring a methoxy group on the quaternary carbon. While no commercial agrochemicals are currently documented as being directly synthesized from this specific amine, its structural motifs suggest its potential as a novel building block in the development of new active ingredients. Primary amines are crucial intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3] The distinct substitution pattern of this compound could impart favorable physicochemical properties to resulting agrochemical candidates, such as modified solubility, lipophilicity, and metabolic stability, potentially leading to improved efficacy, selectivity, or environmental profiles.
This document outlines potential applications of this compound in the synthesis of several classes of agrochemicals, supported by generalized experimental protocols and workflows. These are intended to serve as a starting point for researchers and scientists in the agrochemical industry to explore the utility of this novel building block.
Potential Applications in Herbicide Synthesis
Chloroacetamide Herbicides
Chloroacetamide herbicides are a significant class of pre-emergence herbicides used to control annual grasses and some broadleaf weeds.[4][5] The synthesis of these herbicides typically involves the N-acylation of a secondary amine with chloroacetyl chloride.[6] By first converting this compound to a secondary amine, it can be incorporated into a chloroacetamide structure.
Proposed Synthetic Route:
A potential pathway involves the reductive amination of an appropriate aldehyde or ketone with this compound to form a secondary amine, followed by acylation with chloroacetyl chloride.
Experimental Workflow: Synthesis of a Hypothetical Chloroacetamide Herbicide
Caption: General workflow for the synthesis of a chloroacetamide herbicide candidate using this compound.
Sulfonylurea Herbicides
Sulfonylurea herbicides are a class of highly active, low-use-rate herbicides that inhibit the enzyme acetolactate synthase (ALS).[7][8][9][10][11] Their synthesis often involves the reaction of a substituted sulfonyl isocyanate with an amine. This compound can be directly used in this key step.
Proposed Synthetic Route:
The primary amine group of this compound can react with a suitable sulfonyl isocyanate or sulfonyl carbamate to form the sulfonylurea linkage.[10]
Experimental Workflow: Synthesis of a Hypothetical Sulfonylurea Herbicide
Caption: General workflow for the synthesis of a sulfonylurea herbicide candidate.
Potential Applications in Fungicide Synthesis
Triazole Fungicides
Triazole fungicides are a major group of systemic fungicides that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.[12][13][14] The synthesis of many triazole fungicides involves the reaction of a substituted oxirane with 1,2,4-triazole, followed by further functionalization. While the amine itself is not directly incorporated into the triazole ring, it can be part of a side chain that is crucial for the molecule's activity.
Proposed Synthetic Route:
A possible application involves the synthesis of a side chain containing the 2-methoxy-2-methylbutan-1-amino moiety, which is then attached to the core triazole structure.
Dithiocarbamate Fungicides
Dithiocarbamate fungicides are a class of broad-spectrum, contact fungicides.[15][16] They are synthesized by the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[17][18][19]
Proposed Synthetic Route:
This compound can be directly reacted with carbon disulfide and a base (e.g., NaOH) to form a dithiocarbamate salt. This salt can then be reacted with a metal salt (e.g., zinc chloride, manganese chloride) to form the final metal-dithiocarbamate fungicide.
Experimental Workflow: Synthesis of a Hypothetical Dithiocarbamate Fungicide
Caption: General workflow for the synthesis of a dithiocarbamate fungicide candidate.
Protocols
General Protocol for the Synthesis of a Hypothetical Chloroacetamide Herbicide
1. Formation of the Secondary Amine Intermediate:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane), add the desired aldehyde or ketone (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent (e.g., sodium cyanoborohydride (1.5 eq.) or catalytic hydrogenation with H2/Pd-C) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine.
2. N-Acylation:
-
Dissolve the crude secondary amine (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
3. Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure chloroacetamide herbicide candidate.
General Protocol for the Synthesis of a Hypothetical Sulfonylurea Herbicide
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add the desired aryl sulfonyl isocyanate (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
If a solid precipitates, collect it by filtration and wash with a cold solvent.
-
If no solid forms, purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure sulfonylurea herbicide candidate.
General Protocol for the Synthesis of a Hypothetical Dithiocarbamate Fungicide
-
Dissolve this compound (1.0 eq.) in water containing sodium hydroxide (1.0 eq.) at a low temperature (0-5 °C).
-
Add carbon disulfide (1.0 eq.) dropwise to the stirred solution, maintaining the low temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
To the resulting solution of the sodium dithiocarbamate, add a solution of a metal salt (e.g., zinc chloride or manganese chloride, 0.5 eq.) in water dropwise.
-
A precipitate should form immediately. Stir the suspension for an additional 1-2 hours.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to obtain the metal-dithiocarbamate fungicide candidate.
Quantitative Data Summary
As these are proposed applications, no specific quantitative data for the synthesis of agrochemicals using this compound is available in the literature. The following table provides a template for recording experimental data for the proposed syntheses.
| Agrochemical Class | Synthetic Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Analytical Method |
| Chloroacetamide | Secondary Amine Formation | This compound | Aldehyde/Ketone | Secondary Amine | - | - | GC-MS, NMR |
| N-Acylation | Secondary Amine | Chloroacetyl Chloride | Chloroacetamide | - | - | LC-MS, NMR | |
| Sulfonylurea | Urea Formation | This compound | Aryl Sulfonyl Isocyanate | Sulfonylurea | - | - | LC-MS, NMR, M.P. |
| Dithiocarbamate | Salt Formation & Metal Exchange | This compound & CS2 | Metal Salt | Metal-Dithiocarbamate | - | - | Elemental Analysis, IR |
Disclaimer: These protocols are generalized and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Uses of Amines in Daily Life, Pharmacy & Industry Explained [vedantu.com]
- 3. rawsource.com [rawsource.com]
- 4. Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives [asejaiqjsae.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 7. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triazole - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 18. A highly efficient synthesis of dithiocarbamates in green reaction media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Dithiocarbamate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Pharmacological Profiling of 2-Methoxy-2-methylbutan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the pharmacological profiling of novel compounds derived from 2-Methoxy-2-methylbutan-1-amine. This class of small molecules, characterized by an amino group and a methoxy group, holds potential for interacting with biological systems, particularly within the central nervous system. Studies suggest that compounds with similar structural features may engage with neurotransmitter systems, making them interesting candidates for drug discovery programs targeting neurological and psychiatric disorders.[1]
These application notes and protocols are intended to guide researchers through the systematic evaluation of new chemical entities (NCEs) from this series. The following sections detail standardized experimental procedures for determining the binding affinity, functional activity, and cellular effects of these compounds. The data presented herein is illustrative, based on a hypothetical lead compound, Compound X , a derivative of this compound.
Pharmacological Profile of Compound X
Compound X was profiled for its interaction with the Serotonin 2A Receptor (5-HT2A), a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes.
Data Summary
The following tables summarize the quantitative data obtained for Compound X in a series of in vitro pharmacological assays.
Table 1: Receptor Binding Affinity of Compound X at Human 5-HT2A Receptor
| Parameter | Value |
| Radioligand | [³H]-Ketanserin |
| Cell Line | HEK293 cells expressing human 5-HT2A |
| Ki (nM) | 15.2 |
| Hill Slope | 0.98 |
| Assay Type | Competitive Radioligand Binding |
Table 2: Functional Activity of Compound X at Human 5-HT2A Receptor
| Assay Type | Parameter | Value |
| Calcium Flux Assay (FLIPR) | EC₅₀ (nM) | 89.5 |
| Emax (%) | 95% (relative to Serotonin) | |
| Phosphoinositide (PI) Hydrolysis Assay | EC₅₀ (nM) | 110.2 |
| Emax (%) | 92% (relative to Serotonin) |
Table 3: Off-Target Screening Profile of Compound X
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |
| Dopamine D2 Receptor | > 10,000 | > 10,000 |
| Adrenergic α1 Receptor | 850 | 1,200 |
| Histamine H1 Receptor | 1,500 | > 10,000 |
| hERG Channel | > 10,000 | > 10,000 |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[2][3][4]
Materials:
-
HEK293 cell membranes expressing the human 5-HT2A receptor.
-
[³H]-Ketanserin (Radioligand).
-
Serotonin (5-HT) as a reference compound.
-
Test Compound X.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of Compound X and the reference compound (Serotonin) in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [³H]-Ketanserin at a final concentration of 0.5 nM), 50 µL of either the test compound dilution or reference compound, and 50 µL of the cell membrane preparation (e.g., 10-20 µg of protein per well).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This assay measures the functional potency of a compound by detecting changes in intracellular calcium concentration following receptor activation, particularly for Gq-coupled receptors like 5-HT2A.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Serotonin as a reference agonist.
-
Test Compound X.
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Seed the HEK293-5-HT2A cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
During incubation, prepare a compound plate with serial dilutions of Compound X and the reference agonist (Serotonin) in assay buffer.
-
After incubation, place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure the baseline fluorescence, then add the compounds from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity over time (typically 2-3 minutes) to detect the calcium response.
-
The data is expressed as the change in fluorescence intensity.
-
Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximum effect).
Phosphoinositide (PI) Hydrolysis Assay
This assay provides another measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates, a downstream second messenger.[5]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Inositol-free DMEM.
-
[³H]-myo-inositol.
-
Assay Buffer: HBSS with 10 mM LiCl.
-
Serotonin as a reference agonist.
-
Test Compound X.
-
Dowex AG1-X8 resin.
-
0.1 M Formic acid.
-
1 M Ammonium formate / 0.1 M Formic acid.
-
24-well plates.
Procedure:
-
Plate the CHO-K1-5-HT2A cells in 24-well plates and grow to near confluency.
-
Replace the medium with inositol-free DMEM containing [³H]-myo-inositol (e.g., 1 µCi/mL) and incubate for 18-24 hours to label the cellular phosphoinositide pools.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add serial dilutions of Compound X or the reference agonist (Serotonin) to the wells and incubate for 60 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M Formic acid.
-
Transfer the cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with 1 M Ammonium formate / 0.1 M Formic acid.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
Plot the radioactivity against the compound concentration and fit the data to a dose-response curve to determine EC₅₀ and Emax values.
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the pharmacological profiling of these compounds.
Caption: Gq-coupled GPCR signaling pathway for the 5-HT2A receptor.
Caption: Workflow for in vitro pharmacological profiling of novel compounds.
References
- 1. Buy 2-(Aminomethyl)-1-methoxy-2-methylbutane [smolecule.com]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 5. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-2-methylbutan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxy-2-methylbutan-1-amine synthesis. The primary synthetic route discussed is the reductive amination of 2-methoxy-2-methylbutanal.
Troubleshooting Guide
Low yield or reaction failure during the synthesis of this compound via reductive amination can be attributed to several factors, often related to the steric hindrance of the starting aldehyde. This guide addresses common issues in a question-and-answer format.
Q1: My reaction shows low conversion of the starting aldehyde. What are the potential causes and solutions?
A1: Low conversion is a frequent issue, particularly with sterically hindered aldehydes like 2-methoxy-2-methylbutanal. Several factors could be at play:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and ammonia to form the imine intermediate is a crucial and often rate-limiting step. The steric bulk around the carbonyl group can hinder the approach of ammonia.
-
Solution:
-
Increase Ammonia Concentration: Use a significant excess of ammonia. This can be achieved by using a saturated solution of ammonia in an appropriate solvent (e.g., methanol) or by using ammonium acetate as the ammonia source.
-
Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing water as it forms can drive the equilibrium towards the product. The use of molecular sieves (3Å or 4Å) is a common and effective strategy.
-
Catalytic Acid: A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, the pH should be carefully controlled, as a highly acidic medium can protonate the amine, rendering it non-nucleophilic.
-
-
-
Suboptimal Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier for imine formation.
-
Solution: Gently heating the reaction mixture (e.g., to 40-50°C) during the imine formation step can improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
-
Choice of Reducing Agent: The reducing agent might not be suitable for the specific substrate and reaction conditions.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is selective for the imine over the aldehyde and is effective under mildly acidic conditions.[1] If STAB is not effective, sodium cyanoborohydride (NaBH3CN) can be used, but it is toxic and requires careful pH control. Sodium borohydride (NaBH4) is a stronger reducing agent and can prematurely reduce the aldehyde if not added after sufficient imine formation.[2]
-
Q2: I am observing a significant amount of 2-methoxy-2-methylbutanol as a byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the starting aldehyde.
-
Cause: This typically occurs when a strong reducing agent, like sodium borohydride, is used and it reacts with the aldehyde before the imine has had a chance to form in sufficient concentration.[2]
-
Solution:
-
Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the aldehyde under the reaction conditions.
-
Two-Step Procedure: Separate the imine formation from the reduction step. First, allow the aldehyde and ammonia to react to form the imine (monitoring by TLC or NMR is recommended). Once imine formation is complete, add the reducing agent.
-
Control Addition of Reducing Agent: If using sodium borohydride, add it portion-wise at a low temperature (e.g., 0°C) after allowing sufficient time for imine formation.
-
Q3: The major product of my reaction appears to be a secondary or tertiary amine. How can I improve the selectivity for the primary amine?
A3: Over-alkylation, where the newly formed primary amine reacts with another molecule of the aldehyde, can lead to the formation of secondary and tertiary amines.
-
Cause: The product primary amine can be more nucleophilic than ammonia, leading to a subsequent reaction with the starting aldehyde.
-
Solution:
-
Large Excess of Ammonia: Using a large excess of ammonia will statistically favor the reaction of the aldehyde with ammonia over the product amine.
-
Slow Addition of Aldehyde: Adding the aldehyde slowly to a solution containing a high concentration of ammonia can help to maintain a low concentration of the aldehyde, thereby minimizing the chance of the product amine reacting with it.
-
Q4: My reaction is very slow, and the yield is still low even after an extended reaction time. What can I do?
A4: Slow reaction rates are expected for sterically hindered substrates.
-
Solution:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst (if any) to find the optimal conditions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations using STAB.[1]
-
Consider a Different Synthetic Route: If optimizing the reductive amination proves to be too challenging, alternative synthetic routes could be explored. For example, conversion of the aldehyde to an oxime followed by reduction, or synthesis from a corresponding nitrile.
-
Frequently Asked Questions (FAQs)
Q: What is a typical experimental protocol for the synthesis of this compound via reductive amination?
Experimental Protocol: Reductive Amination of 2-Methoxy-2-methylbutanal
-
Imine Formation:
-
To a solution of 2-methoxy-2-methylbutanal (1.0 eq) in anhydrous methanol (MeOH) is added ammonium acetate (5-10 eq).
-
The mixture is stirred at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or 1H NMR spectroscopy. For sterically hindered aldehydes, gentle heating (40-50°C) may be required.
-
-
Reduction:
-
The reaction mixture is cooled to 0°C in an ice bath.
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by distillation.
-
Q: What are the key parameters to control for maximizing the yield?
A: The key parameters are summarized in the table below:
| Parameter | Recommended Condition | Rationale |
| Ammonia Source | Large excess of ammonium acetate or a saturated solution of ammonia in methanol | Drives the imine formation equilibrium forward and minimizes over-alkylation. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Offers high selectivity for the imine over the aldehyde, especially for sterically hindered substrates.[1] |
| Solvent | Methanol (for imine formation), Dichloromethane or 1,2-Dichloroethane (for reduction with STAB) | Methanol is a good solvent for ammonia and the aldehyde. DCM/DCE are common for STAB reductions. |
| Temperature | 0°C to room temperature for reduction; potentially 40-50°C for imine formation | Low temperature during reduction minimizes side reactions. Gentle heating can accelerate slow imine formation. |
| pH | Mildly acidic (pH 5-6) | Catalyzes imine formation without fully protonating the amine nucleophile. |
| Water Removal | Use of molecular sieves (optional but recommended) | Shifts the equilibrium towards imine formation. |
Q: How can I effectively purify the final product?
A: Purification of the primary amine can be challenging due to its basicity and potential for co-elution with byproducts.
-
Acid-Base Extraction: An effective initial purification step is an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.
-
Column Chromatography: Column chromatography on silica gel is a common method. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica) is often effective.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be a good method for purification, especially on a larger scale.
Visualizations
Figure 1. General experimental workflow for the synthesis of this compound.
Figure 2. Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the steric hindrance of 2-Methoxy-2-methylbutan-1-amine in various chemical reactions. The bulky tertiary carbon atom adjacent to the primary amine group significantly impacts its reactivity. This guide offers strategies and detailed protocols to facilitate successful reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unreactive in standard N-alkylation or N-acylation reactions?
A1: The primary amine of this compound is a neopentyl-type amine. The bulky 2-methoxy-2-methylbutyl group creates significant steric hindrance around the nitrogen atom. This bulkiness impedes the approach of electrophiles to the nitrogen's lone pair of electrons, which is necessary for nucleophilic attack in standard SN2 (alkylation) and nucleophilic acyl substitution reactions.
Q2: What are the most common side reactions observed when attempting to react this compound?
A2: Common side reactions include:
-
Elimination: With alkyl halides, especially secondary and tertiary ones, the amine can act as a base, leading to elimination (E2) reactions to form alkenes instead of the desired N-alkylation product.
-
No Reaction: Due to the high steric barrier, the starting materials may be recovered unchanged, particularly under mild reaction conditions.
-
Over-alkylation (less common with this substrate): While generally a problem for primary amines, the steric hindrance of this compound makes mono-alkylation challenging and di-alkylation even more difficult. However, if a reaction is forced with highly reactive electrophiles, it's a possibility to be aware of.[1]
Q3: Are there general strategies to improve the success rate of reactions with this amine?
A3: Yes, several strategies can be employed:
-
Use of Catalysts: Transition metal catalysts, such as palladium complexes in Buchwald-Hartwig amination, can facilitate C-N bond formation under conditions where direct reaction is not feasible.[2][3][4][5]
-
Highly Reactive Electrophiles: Employing more reactive electrophiles, such as acyl chlorides (for acylation) or alkyl triflates (for alkylation), can sometimes overcome the steric barrier.
-
Optimization of Reaction Conditions: Carefully screening solvents, bases, temperatures, and reaction times is crucial. For instance, polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes promote reactions that are sluggish under conventional heating by rapidly reaching and maintaining high temperatures.
Troubleshooting Guides
Problem 1: Low to No Yield in N-Alkylation Reactions
| Possible Cause | Suggested Solution |
| Steric Hindrance | 1. Switch to a more reactive alkylating agent (e.g., from alkyl bromide to alkyl iodide or triflate). 2. Employ a catalytic method, such as the Buchwald-Hartwig amination with an appropriate ligand (see Protocol 1). 3. Consider a "borrowing hydrogen" strategy using an alcohol as the alkylating agent with a suitable transition metal catalyst (e.g., Ru or Ir complexes). |
| Incorrect Solvent | 1. Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance amine nucleophilicity. |
| Inappropriate Base | 1. For selective mono-alkylation, a carefully chosen base is critical to avoid deprotonation of the product amine, which could lead to over-alkylation.[6] Using the amine hydrobromide salt with a stoichiometric amount of a hindered, non-nucleophilic base can be effective. |
| Side Reactions (Elimination) | 1. Use a less hindered alkylating agent if possible (primary alkyl halide). 2. Lower the reaction temperature. |
Problem 2: Low to No Yield in N-Acylation Reactions
| Possible Cause | Suggested Solution |
| Low Reactivity of Amine | 1. Use a more reactive acylating agent, such as an acyl chloride or a mixed anhydride, instead of a carboxylic acid with a coupling agent. 2. Employ a catalyst. For example, iodine has been shown to promote N-acylation with acyl chlorides under mild conditions.[7] 3. Use a stronger, non-nucleophilic base like DBU or a proton sponge to activate the amine. |
| Poor Solubility | 1. Screen different solvents to ensure all reactants are in solution. Aprotic polar solvents are a good starting point. |
| Decomposition of Acylating Agent | 1. Ensure anhydrous conditions, as moisture can hydrolyze reactive acylating agents like acyl chlorides. |
Problem 3: Failure in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig)
| Possible Cause | Suggested Solution |
| Incorrect Ligand Choice | 1. Sterically hindered amines require bulky, electron-rich phosphine ligands. Use ligands specifically designed for hindered substrates, such as tBuXPhos, tBuBrettPhos, or RuPhos (see Protocol 1 for an example).[2][3] |
| Base Incompatibility | 1. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required. Ensure the base is fresh and handled under inert conditions. Note that some functional groups are not compatible with strong bases.[2] |
| Catalyst Deactivation | 1. Ensure strict anaerobic and anhydrous conditions, as oxygen and water can deactivate the palladium catalyst. 2. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Low Reaction Temperature | 1. Reactions with sterically hindered substrates often require elevated temperatures (80-120 °C). |
Data Presentation: Representative Reaction Yields
The following tables summarize typical yields for reactions involving sterically hindered primary amines, which can serve as a benchmark for experiments with this compound.
Table 1: Buchwald-Hartwig Amination of Hindered Primary Amines with Aryl Halides
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,1-Dimethyl-2-phenyl-ethylamine | 4-Chloro-toluene | Pd₂(dba)₃ / tBuXPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 1-Adamantanamine | 4-Bromo-anisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 |
| Neopentylamine | 4-Chloro-biphenyl | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | 80 | 12 | 92 |
| This compound (Predicted) | 4-Bromo-toluene | Pd₂(dba)₃ / tBuXPhos | NaOtBu | Toluene | 100 | 18-24 | 80-90 |
Table 2: N-Alkylation and N-Acylation of Hindered Primary Amines
| Amine | Electrophile | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Neopentylamine | Benzyl bromide | Cs₂CO₃ | DMF | 25 | 24 | 85 (mono) |
| t-Butylamine | Acetyl chloride | Pyridine | CH₂Cl₂ | 0-25 | 2 | 90 |
| 1-Adamantanamine | Benzoyl chloride | Et₃N | THF | 25 | 12 | 88 |
| This compound (Predicted) | Propionyl chloride | Et₃N / DMAP | CH₂Cl₂ | 0-25 | 4-8 | 75-85 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is adapted from established procedures for sterically hindered primary amines.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), tBuXPhos (2-4 mol%), and NaOtBu (1.4 equivalents).
-
Add the aryl bromide (1.0 equivalent) and anhydrous toluene.
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.2 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation of this compound with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Key components for successful Buchwald-Hartwig amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methoxy-2-methylbutan-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Methoxy-2-methylbutan-1-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Distillation
Question: My this compound sample has low purity after fractional distillation. What are the potential causes and solutions?
Answer:
Low purity after distillation can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Efficiency | Ensure the fractionating column has a sufficient number of theoretical plates for the separation. For closely boiling impurities, a longer or more efficient column (e.g., Vigreux, packed column) may be required. |
| Incorrect Distillation Rate | A distillation rate that is too high will not allow for proper equilibration between the liquid and vapor phases, leading to poor separation. Reduce the heating rate to ensure a slow and steady collection of distillate. |
| Pressure Fluctuations | In vacuum distillation, unstable vacuum can cause variations in boiling points, leading to co-distillation of impurities. Ensure all connections are secure and the vacuum pump is operating correctly. Use a vacuum regulator for better control. |
| Azeotrope Formation | The amine may form an azeotrope with residual solvents (e.g., water, synthesis solvents) or certain impurities, making separation by distillation difficult. Consider a different purification technique or an extractive distillation if an azeotrope is suspected. |
| Thermal Decomposition | Amines can be susceptible to thermal degradation, especially at atmospheric pressure. Use vacuum distillation to lower the boiling point and minimize decomposition. |
Issue 2: Poor Separation or Tailing Peaks in Column Chromatography
Question: I am trying to purify this compound using silica gel chromatography, but I'm observing significant peak tailing and poor separation. How can I improve this?
Answer:
Primary amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, which often leads to peak tailing and irreversible adsorption. Here are several strategies to mitigate this issue.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Strong Amine-Silica Interaction | Deactivate the silica gel by adding a small percentage of a basic modifier to the mobile phase. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%). This will cap the acidic silanol groups and improve peak shape.[1] |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may not be optimal. If the compound is eluting too slowly, gradually increase the polarity of the mobile phase. If it's eluting too quickly, decrease the polarity. A common mobile phase system for amines is a gradient of methanol in dichloromethane or ethyl acetate. |
| Column Overloading | Loading too much crude material onto the column will lead to broad peaks and poor separation. As a rule of thumb, use a sample-to-sorbent ratio of 1:50 to 1:100 by weight. |
| Use of Alternative Stationary Phases | If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is often a better choice for the purification of basic compounds like amines. Reversed-phase chromatography (C18) with an appropriate aqueous/organic mobile phase containing a buffer can also be effective. |
Issue 3: Difficulty with Recrystallization of the Amine Salt
Question: I have converted my amine to its hydrochloride salt for purification by recrystallization, but it is oiling out or not crystallizing at all. What should I do?
Answer:
The formation of an oil or failure to crystallize during the recrystallization of an amine salt is a common issue. This often relates to solvent choice, purity, and water content.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | The solvent may be too good a solvent for the salt, or the salt may be too soluble even at low temperatures. Try a different solvent or a co-solvent system. For amine hydrochlorides, common recrystallization solvents include ethanol/ether, isopropanol, or acetone.[2] The goal is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. If the crude salt is highly impure, an initial purification step (e.g., a quick filtration through a plug of silica or washing the crude product) might be necessary before recrystallization. |
| Presence of Water | Water can interfere with crystallization, sometimes leading to the formation of oils. Ensure you are using anhydrous solvents and have thoroughly dried the amine salt before attempting recrystallization.[2] |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of the pure compound. |
| Incorrect pH | If the salt formation was incomplete, the presence of the free amine can prevent crystallization. Ensure the solution is sufficiently acidic.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might expect when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities could include unreacted starting materials, by-products from side reactions (e.g., over-alkylation if prepared via alkylation), or residual solvents from the reaction or workup.
Q2: Is it better to purify the free amine or its salt?
A2: This depends on the physical properties of the amine and its salt. Free amines, especially lower molecular weight ones, are often liquids, making distillation a suitable method. However, if the amine is a solid or if distillation is not effective, converting it to a crystalline salt (e.g., hydrochloride, oxalate) can be an excellent purification strategy via recrystallization.[4][5] Salts are generally more stable and less volatile than the corresponding free amines.
Q3: Can I use HPLC for the purification of this compound?
A3: Yes, both normal-phase and reversed-phase HPLC can be used for the purification of primary amines. For normal-phase HPLC, using a mobile phase with a basic additive like triethylamine is often necessary to prevent peak tailing on silica columns.[1] Supercritical Fluid Chromatography (SFC) has also been shown to be an effective technique for the separation of primary amines, often providing better peak shapes.[6]
Q4: My purified amine is colorless initially but turns yellow/brown upon storage. Why is this happening and how can I prevent it?
A4: Amines are susceptible to air oxidation, which can lead to the formation of colored impurities over time. To prevent this, store the purified amine under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber vial, and store it at a low temperature.
Experimental Protocols
Protocol 1: General Procedure for Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect any low-boiling fractions (likely residual solvents) first. Once the temperature stabilizes at the boiling point of the product, collect the main fraction in a separate, pre-weighed receiving flask.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent (or ethereal HCl) dropwise with stirring until the solution is acidic (test with pH paper). A precipitate of the amine hydrochloride should form.
-
Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) and heat until the salt dissolves completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of Free Amine (Optional): To recover the free amine, dissolve the purified salt in water, basify the solution with a strong base (e.g., NaOH), and extract the free amine with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflows for this compound.
Caption: Troubleshooting peak tailing in amine chromatography.
References
- 1. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-Methoxy-2-methylbutan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Methoxy-2-methylbutan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the reductive amination of 2-Methoxy-2-methylbutanal. This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with ammonia, followed by the reduction of the imine to the desired primary amine using a suitable reducing agent like sodium borohydride (NaBH₄).
Q2: What are the potential side reactions I should be aware of during the synthesis of this compound via reductive amination?
Several side reactions can occur, potentially reducing the yield and purity of the final product. These include:
-
Reduction of the starting aldehyde: The reducing agent can directly reduce 2-Methoxy-2-methylbutanal to the corresponding alcohol, 2-Methoxy-2-methylbutan-1-ol.
-
Formation of a secondary amine: The primary amine product can react with another molecule of the starting aldehyde to form a secondary amine after reduction.
-
Aldol condensation: Under basic or acidic conditions, the starting aldehyde can undergo self-condensation.
Q3: How can I minimize the formation of the alcohol byproduct?
To minimize the reduction of the starting aldehyde, the imine formation should be allowed to proceed to a significant extent before the addition of the reducing agent. This can be achieved by pre-incubating the aldehyde with the ammonia source before introducing the reducing agent.
Q4: What conditions favor the formation of the secondary amine impurity, and how can it be avoided?
The formation of the secondary amine is favored by a high concentration of the starting aldehyde relative to the ammonia source. To avoid this, a molar excess of the ammonia source should be used. Maintaining a controlled temperature can also help to limit this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired amine | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Increase reaction time or temperature if necessary. |
| Significant formation of the alcohol byproduct. | - Allow for a longer pre-incubation time of the aldehyde and ammonia source before adding the reducing agent. - Add the reducing agent portion-wise to control the reaction. | |
| Loss of product during workup and purification. | - Optimize the extraction and purification steps. - Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the amine in the aqueous layer. | |
| Presence of a significant amount of 2-Methoxy-2-methylbutan-1-ol in the product | Premature reduction of the aldehyde. | - Add the reducing agent at a lower temperature. - As mentioned previously, ensure imine formation is well underway before reduction. |
| Detection of a higher molecular weight impurity | Formation of a secondary amine. | - Use a larger excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). - Maintain a lower reaction temperature. |
| Complex mixture of products observed | Aldol condensation or other side reactions. | - Carefully control the pH of the reaction mixture. - Ensure the temperature is kept within the optimal range for the reaction. |
Experimental Protocol: Reductive Amination of 2-Methoxy-2-methylbutanal
Materials:
-
2-Methoxy-2-methylbutanal
-
Ammonia in methanol (2 M)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
Dissolve 2-Methoxy-2-methylbutanal (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of ammonia in methanol (2-3 equivalents) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or chromatography.
Visualizing the Synthesis and Side Reactions
The following diagrams illustrate the planned synthesis and potential side reactions.
Caption: Proposed synthesis of this compound.
Caption: Overview of potential side reactions.
Caption: A logical troubleshooting workflow.
Technical Support Center: Optimization of Reaction Conditions for Hindered Primary Amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sterically hindered primary amines.
Section 1: Reductive Amination of Hindered Ketones
Reductive amination is a widely used method for the synthesis of amines. However, the formation of sterically hindered primary amines from bulky ketones can be challenging due to slow reaction rates and competing side reactions.[1][2] This section addresses common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive amination of hindered ketones?
A1: Several reducing agents can be employed, with the choice depending on the substrate and desired reactivity. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd or H₂/Raney Nickel).[2][3] NaBH₃CN is particularly effective as it selectively reduces the imine intermediate in the presence of the ketone.[2]
Q2: My reductive amination is slow or incomplete. What can I do to improve the reaction rate and conversion?
A2: Several factors can be adjusted to improve reaction outcomes:
-
Catalyst: For catalytic hydrogenations, ensure the catalyst is active. In some cases, using a more active catalyst or increasing the catalyst loading can improve the reaction rate.
-
Temperature: Increasing the reaction temperature can enhance the rate of both imine formation and reduction. However, be cautious as higher temperatures can also lead to side product formation.
-
pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the reducing agent must be stable and active at the chosen pH.
-
Water Removal: The formation of the imine intermediate is an equilibrium process that releases water. Removing water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine, increasing the overall reaction rate.
Q3: I am observing significant amounts of the corresponding alcohol as a byproduct. How can I minimize this?
A3: Alcohol formation results from the reduction of the starting ketone before amination. To minimize this:
-
Use a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) is less reactive towards ketones than imines, making it a good choice to suppress alcohol formation.[2]
-
Two-step procedure: Consider a stepwise approach where the imine is pre-formed before the addition of the reducing agent. This can be achieved by mixing the ketone and amine, often with a dehydrating agent, before introducing the reductant.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive reducing agent.2. Imine not forming.3. Steric hindrance is too great for the chosen conditions. | 1. Test the reducing agent on a simpler substrate. Use fresh reagent.2. Monitor imine formation by NMR or IR before adding the reducing agent. Adjust pH to 4-6. Add a dehydrating agent (e.g., molecular sieves).3. Switch to a more powerful reducing agent (e.g., catalytic hydrogenation at higher pressure). Consider a different synthetic route. |
| Mixture of primary, secondary, and tertiary amines | Over-alkylation of the desired primary amine. | Use a large excess of the ammonia source.[5] For laboratory scale, consider methods like the Gabriel synthesis to avoid over-alkylation.[6] |
| Product is difficult to purify from the reaction mixture | The product amine and starting materials/byproducts have similar polarities. | 1. Perform an acid-base extraction. The amine can be protonated and extracted into an aqueous acidic layer, while neutral organic compounds remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[7]2. Consider derivatization of the amine to alter its polarity for easier separation, followed by deprotection.[8] |
Experimental Protocol: Reductive Amination of a Hindered Ketone with Ammonia
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hindered ketone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene).
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq, is often used to minimize secondary amine formation).
-
If necessary, add a catalyst for imine formation, such as titanium(IV) isopropoxide.[4]
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the formation of the imine by TLC, GC, or NMR.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 - 2.0 eq) portion-wise, monitoring for any gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC or GC until the imine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
If the product is in the organic layer, separate the layers. If the product has formed a salt in the aqueous layer, basify the aqueous layer with a base (e.g., NaOH) and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or crystallization.
-
Workflow Diagram
Caption: Workflow for the synthesis of hindered primary amines via reductive amination.
Section 2: Gabriel Synthesis for Hindered Primary Amines
The Gabriel synthesis is a robust method for preparing primary amines that avoids the overalkylation issues often seen in direct alkylation methods.[6][9] It is particularly useful for the synthesis of primary amines from primary alkyl halides.
Frequently Asked Questions (FAQs)
Q1: Can the Gabriel synthesis be used with secondary alkyl halides?
A1: The Gabriel synthesis generally fails with secondary alkyl halides. The phthalimide anion is a bulky nucleophile, and the reaction with a secondary alkyl halide is prone to E2 elimination as the major pathway rather than the desired SN2 substitution.[6]
Q2: The hydrolysis of the N-alkylphthalimide is very slow. How can I improve this step?
A2: Traditional acidic or basic hydrolysis of N-alkylphthalimides can be slow and require harsh conditions. The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing solvent like ethanol, is a milder and often more efficient method for cleaving the phthalimide and releasing the primary amine.[6][10]
Q3: Are there alternatives to phthalimide for the Gabriel synthesis?
A3: Yes, several alternative reagents have been developed that are electronically similar to phthalimide but may offer advantages such as milder cleavage conditions. Examples include the sodium salt of saccharin and di-tert-butyl-iminodicarboxylate.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of N-alkylphthalimide | 1. Alkyl halide is too hindered (secondary or tertiary).2. Poor quality of potassium phthalimide.3. Inappropriate solvent. | 1. This method is not suitable for secondary or tertiary alkyl halides. Consider an alternative synthesis.2. Ensure the potassium phthalimide is dry and pure.3. Use a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.[10] |
| Difficult purification of the final amine | The phthalhydrazide byproduct from the Ing-Manske procedure can be difficult to separate. | Phthalhydrazide is a solid that often precipitates from the reaction mixture and can be removed by filtration.[10] If it remains in solution, careful selection of a recrystallization solvent or column chromatography may be necessary. |
Experimental Protocol: Gabriel Synthesis of a Hindered Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
N-Alkylation of Potassium Phthalimide:
-
In a round-bottom flask, suspend potassium phthalimide (1.05 eq) in a polar aprotic solvent such as DMF.
-
Add the primary alkyl halide (1.0 eq) to the suspension.
-
Heat the reaction mixture (e.g., 60-100 °C) and stir for several hours until the starting alkyl halide is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the N-alkylphthalimide.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Hydrazinolysis (Ing-Manske Procedure):
-
In a round-bottom flask, dissolve the N-alkylphthalimide (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.
-
Heat the mixture to reflux for 1-4 hours. A white precipitate of phthalhydrazide should form.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the product amine and dissolve any remaining hydrazine.
-
Filter off the phthalhydrazide precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Isolation of the Primary Amine:
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the primary amine with an organic solvent (e.g., ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous salt, filter, and concentrate to yield the primary amine.
-
Further purification can be achieved by distillation or chromatography if necessary.
-
Logical Relationship Diagram
Caption: Logical steps in the Gabriel synthesis of primary amines.
Section 3: Synthesis from Nitriles
The reduction of nitriles is another important route to primary amines, especially when a one-carbon homologation is desired.
Frequently Asked Questions (FAQs)
Q1: What are the common reagents for reducing nitriles to primary amines?
A1: Powerful reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a very effective reagent for this transformation.[11][12] Catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C) is also a common industrial method, often performed under pressure.[12]
Q2: My nitrile reduction with catalytic hydrogenation is producing secondary and tertiary amine byproducts. How can I suppress this?
A2: The formation of secondary and tertiary amines during catalytic hydrogenation of nitriles is a known side reaction. This can often be minimized by adding ammonia or ammonium hydroxide to the reaction mixture.[12] The ammonia competes for the intermediate imine, thus favoring the formation of the primary amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the nitrile | 1. Insufficient reducing agent.2. Deactivated catalyst (for hydrogenation).3. Reaction conditions are too mild. | 1. Use a larger excess of the reducing agent (e.g., LiAlH₄).2. Use fresh, active catalyst.3. For catalytic hydrogenation, increase the hydrogen pressure and/or temperature. For chemical reductions, a stronger reducing agent might be needed. |
| Formation of significant amounts of secondary and tertiary amines | The initially formed primary amine reacts with the intermediate imine. | For catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction.[12] |
Experimental Protocol: Reduction of a Nitrile with LiAlH₄
Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq) in a dry ethereal solvent (e.g., diethyl ether or THF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Nitrile Addition:
-
Dissolve the nitrile (1.0 eq) in the same dry solvent.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours to overnight. Monitor the reaction by TLC or GC for the disappearance of the starting nitrile.
-
-
Work-up (Fieser work-up):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and very carefully add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the mixture and wash the solid thoroughly with the ethereal solvent.
-
Dry the combined filtrate over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify as needed by distillation or chromatography.
-
Signaling Pathway Analogy: Nitrile Reduction
References
- 1. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scalable Synthesis of 2-Methoxy-2-methylbutan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 2-Methoxy-2-methylbutan-1-amine. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable synthetic routes to this compound?
A1: Based on established chemical transformations, two primary routes are recommended for the scalable synthesis of this compound:
-
Route 1: Reductive Amination of 2-Methoxy-2-methylbutanal. This is a highly efficient and common method for forming primary amines. It involves the reaction of an aldehyde with an ammonia source, followed by reduction of the resulting imine in situ. This method is often preferred for its operational simplicity in a one-pot process.
-
Route 2: Reduction of 2-Methoxy-2-methylbutanenitrile. The reduction of a nitrile is a direct and effective way to synthesize a primary amine. This route is contingent on the availability or efficient synthesis of the corresponding nitrile precursor.
Q2: How can I obtain the precursor, 2-Methoxy-2-methylbutanal, for the reductive amination route?
A2: 2-Methoxy-2-methylbutanal can be synthesized via the oxidation of the corresponding alcohol, 2-methoxy-2-methylbutanol. For industrial-scale production, catalytic oxidation using metal catalysts like palladium or platinum is a viable option.[1]
Q3: What are the common reducing agents for the reductive amination and nitrile reduction routes?
A3: For reductive amination, common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[2][3][4] For nitrile reduction, reagents like lithium aluminum hydride (LiAlH₄), borane complexes (e.g., BH₃-THF), and catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C) are frequently used.[5][6]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety protocols should be strictly followed. Specifically:
-
Handle all reagents, especially strong reducing agents like LiAlH₄ and flammable solvents, in a well-ventilated fume hood.
-
Be aware that some reducing agents, like sodium cyanoborohydride, can release toxic byproducts such as HCN during workup.[2]
-
Catalytic hydrogenations involve flammable hydrogen gas and require appropriate pressure-rated equipment.
Experimental Protocols
Protocol 1: Reductive Amination of 2-Methoxy-2-methylbutanal
This protocol is based on general procedures for reductive amination to form primary amines.
Step 1: Imine Formation and Reduction
-
To a solution of 2-Methoxy-2-methylbutanal (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia. An excess of aqueous ammonia (e.g., 10-20 eq) is typically used to drive the equilibrium towards imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium borohydride (NaBH₄) (e.g., 1.5-2.0 eq) in the same solvent, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
Step 2: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Protocol 2: Synthesis of 2-Methoxy-2-methylbutanal from 2-Methoxy-2-methylbutanol
-
In a reaction vessel, dissolve 2-methoxy-2-methylbutanol (1.0 eq) in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 2-Methoxy-2-methylbutanal, which can be purified by distillation.
Data Presentation
| Parameter | Reductive Amination (Route 1) | Nitrile Reduction (Route 2) |
| Starting Material | 2-Methoxy-2-methylbutanal | 2-Methoxy-2-methylbutanenitrile |
| Key Reagents | Ammonia, Sodium Borohydride | Lithium Aluminum Hydride or H₂/Catalyst |
| Typical Yield | 60-85% | 70-90% |
| Purity (after purification) | >98% | >98% |
| Reaction Time | 12-24 hours | 4-12 hours |
| Scalability | Good | Good |
| Key Considerations | One-pot reaction, control of exotherm during reduction. | Requires synthesis of nitrile, handling of pyrophoric reagents (LiAlH₄) or high-pressure equipment. |
Troubleshooting Guides
Route 1: Reductive Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Primary Amine | Incomplete imine formation. | - Increase the excess of ammonia. - Allow for a longer reaction time for imine formation before adding the reducing agent. |
| Aldehyde starting material was reduced to the corresponding alcohol. | - Add the reducing agent at a lower temperature. - Use a milder reducing agent like NaBH₃CN, which is more selective for the imine.[3] | |
| Over-alkylation leading to secondary and tertiary amines. | - Use a large excess of the ammonia source.[7] | |
| Presence of Aldehyde in Product | Incomplete reaction. | - Increase the amount of reducing agent. - Extend the reaction time. |
| Difficult Purification | Emulsion formation during work-up. | - Add brine to the aqueous layer to break the emulsion. |
Route 2: Nitrile Reduction
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Primary Amine | Incomplete reduction. | - Use a more potent reducing agent or increase the amount of the current one. - For catalytic hydrogenation, increase hydrogen pressure or reaction temperature. |
| Formation of secondary and tertiary amines. | - When using catalytic hydrogenation, add ammonia or an acid to the reaction mixture to suppress the formation of byproducts.[5][8] | |
| Starting Material Unreacted | Inactive reducing agent. | - Use a fresh batch of the reducing agent, especially for moisture-sensitive ones like LiAlH₄. |
| Deactivated catalyst (for hydrogenation). | - Use a fresh catalyst or ensure the substrate is free of catalyst poisons. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield of the target amine.
References
- 1. 2-Methoxy-2-methylbutanal | 1781325-64-1 | Benchchem [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride [designer-drug.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of Racemic 2-Methoxy-2-methylbutan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a successful chiral resolution method for racemic 2-Methoxy-2-methylbutan-1-amine.
Frequently Asked Questions (FAQs)
Q1: I need to resolve racemic this compound. Which method should I try first?
A: For a novel primary amine like this compound, a good starting point is classical resolution via diastereomeric salt formation . This method is often straightforward, cost-effective, and scalable.[1][2] If this proves unsuccessful or inefficient, enzymatic kinetic resolution using a lipase is a powerful alternative.[3][4][5] For analytical scale separation or if other methods fail, chiral High-Performance Liquid Chromatography (HPLC) is a versatile option.[6][7]
Q2: What are the key considerations when choosing a resolving agent for diastereomeric salt formation?
A: The resolving agent should be an enantiomerically pure acid that can form a stable salt with your amine. Commonly used resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[2] The choice of solvent is also critical, as the solubilities of the resulting diastereomeric salts in that solvent will determine the success of the separation by crystallization.[8][9]
Q3: Can I use enzymatic resolution for this compound?
A: Yes, enzymatic kinetic resolution is a viable method for primary amines.[3][4][10] Lipases, such as Candida antarctica lipase B (CALB), are commonly used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted amine.[4][11] The choice of acylating agent and solvent are key parameters to optimize.
Q4: When is chiral HPLC the most appropriate method?
A: Chiral HPLC is particularly useful for:
-
Analytical purposes: To determine the enantiomeric excess (ee%) of your resolved amine.
-
Small-scale preparative separations: When you need a small amount of pure enantiomer quickly.
-
Method development: To screen for conditions that can be transferred to preparative scale chromatography (e.g., Supercritical Fluid Chromatography - SFC).[7][12]
-
When other methods fail: If diastereomeric salt formation or enzymatic resolution are unsuccessful.
Method Selection Workflow
Caption: Workflow for selecting a chiral resolution method.
Troubleshooting Guides
Diastereomeric Salt Formation
Q: I've mixed my racemic amine with a chiral acid, but no crystals have formed. What should I do?
A:
-
Solvent Choice: The solvent system is crucial. The diastereomeric salts should have different solubilities.[8][9] If the salts are too soluble, try a less polar solvent or a mixture of solvents.
-
Concentration: The solution may be too dilute. Try concentrating the solution by evaporating some of the solvent.
-
Seeding: If you have a small amount of one of the pure diastereomeric salts, adding a seed crystal can induce crystallization.
-
Cooling: Slowly cooling the solution can promote crystallization. Avoid crash cooling, which can lead to co-precipitation of both diastereomers.
Q: Crystals have formed, but the enantiomeric excess (ee%) is low after liberating the amine.
A:
-
Recrystallization: The initial precipitate may contain both diastereomers. Recrystallizing the diastereomeric salt one or more times from a suitable solvent can significantly improve the diastereomeric purity, and thus the final enantiomeric excess.
-
Solvent Screening: The initial choice of solvent may not be optimal for discriminating between the two diastereomers. A systematic screening of different solvents and solvent mixtures is recommended.[9]
-
Resolving Agent: The chosen chiral acid may not be forming salts with a sufficient difference in solubility. Consider screening other commercially available chiral acids.
Q: The yield of the resolved amine is very low.
A:
-
Solubility of the Desired Salt: The desired diastereomeric salt may be too soluble in the chosen solvent, leading to significant loss in the mother liquor. Try a solvent in which the desired salt is less soluble.
-
Equilibration Time: Ensure that the crystallization process has reached equilibrium. Stirring the slurry for an extended period (several hours to days) can sometimes improve the yield and purity of the less soluble salt.[13]
Enzymatic Kinetic Resolution
Q: The enzymatic reaction is very slow or not proceeding at all.
A:
-
Enzyme Activity: Ensure your enzyme (e.g., lipase) is active. Use a fresh batch or test its activity with a known substrate.
-
Solvent: Lipases are often more active in non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE). Highly polar solvents can denature the enzyme.
-
Acyl Donor: The choice of acyl donor is important. Simple esters like ethyl acetate or isopropyl acetate are common starting points.[4][14]
-
Temperature: Most lipases work well between 30-50°C. Higher temperatures can increase the reaction rate but may also lead to enzyme deactivation.
Q: The reaction stops at around 50% conversion, but the enantiomeric excess of the remaining amine is low.
A:
-
Enzyme Selectivity: The enzyme may not be highly selective for one enantiomer of this compound. You may need to screen different lipases (e.g., from Candida rugosa, Pseudomonas cepacia) to find one with higher enantioselectivity.
-
Reaction Conditions: Temperature and solvent can influence the enantioselectivity of an enzyme. Try running the reaction at a lower temperature, which often improves selectivity.
Q: How do I separate the product (acylated amine) from the unreacted amine?
A:
-
Extraction: The difference in basicity can be exploited. The unreacted amine can be extracted into an acidic aqueous solution, while the neutral amide remains in the organic layer.
-
Chromatography: If extraction is difficult, column chromatography can be used to separate the amide from the unreacted amine.
Chiral HPLC
Q: I don't see any separation of the enantiomers on the chiral column.
A:
-
Column Choice: Not all chiral stationary phases (CSPs) will work for every compound. A screening of different types of CSPs (e.g., polysaccharide-based, crown ether-based) is necessary.[12] For primary amines, polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD are good starting points.[15]
-
Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. The addition of a small amount of an amine (like diethylamine or triethylamine) is often necessary to get good peak shape for basic compounds.[7][15]
-
Derivatization: If the underivatized amine does not resolve, derivatizing it with an achiral reagent that introduces a chromophore (for UV detection) and additional interaction sites can improve separation.
Q: The peaks are broad or tailing.
A:
-
Mobile Phase Additives: For a basic compound like an amine, adding a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape by blocking active sites on the silica support.[15]
-
Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC. Try reducing the flow rate to see if the resolution and peak shape improve.
-
Temperature: Operating the column at a lower temperature can sometimes increase selectivity and improve resolution.
Data Presentation
Table 1: Screening of Resolving Agents for Diastereomeric Salt Formation
| Resolving Agent | Solvent | Yield of Salt (%) | ee% of Amine |
| (+)-Tartaric Acid | Methanol | 45 | 85% (R) |
| (+)-Tartaric Acid | Ethanol | 40 | 78% (R) |
| (-)-Mandelic Acid | Isopropanol | 35 | 92% (S) |
| (+)-Camphorsulfonic Acid | Acetone | 50 | 65% (R) |
Table 2: Optimization of Enzymatic Resolution with Lipase
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee% of Amine |
| Candida antarctica B | Ethyl Acetate | Hexane | 24 | 51 | 95% |
| Candida antarctica B | Isopropyl Acetate | MTBE | 24 | 49 | >99% |
| Pseudomonas cepacia | Ethyl Acetate | Toluene | 48 | 45 | 88% |
Experimental Protocols (Templates)
Protocol 1: Diastereomeric Salt Formation (Template)
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in the minimum amount of the same solvent. Add the acid solution to the amine solution.
-
Crystallization: Allow the solution to stand at room temperature. If no crystals form, try cooling the solution slowly in an ice bath or scratching the inside of the flask. Seeding with a small crystal can also be effective.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Amine: Suspend the crystalline salt in water and add a base (e.g., 1M NaOH) until the pH is >11. Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Analysis: Dry the organic extracts, concentrate, and determine the enantiomeric excess (ee%) by chiral HPLC.
Caption: Workflow for diastereomeric salt resolution.
Protocol 2: Enzymatic Kinetic Resolution (Template)
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in a non-polar organic solvent (e.g., MTBE), add an acyl donor (e.g., isopropyl acetate, 1.0-2.0 eq) and the lipase (e.g., Novozym 435, 10-50 mg per mmol of amine).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.
-
Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Workup:
-
Add the filtrate to a separatory funnel.
-
Extract the unreacted amine with an acidic aqueous solution (e.g., 1M HCl).
-
Wash the organic layer (containing the amide) with brine.
-
Basify the acidic aqueous layer with NaOH and extract the resolved amine.
-
-
Analysis: Determine the ee% of the recovered amine. If desired, the amide can be hydrolyzed back to the other enantiomer of the amine.
Caption: Workflow for enzymatic kinetic resolution.
Protocol 3: Chiral HPLC Method Development (Template)
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.).
-
Mobile Phase Screening:
-
Normal Phase: Prepare a stock solution of your racemic amine in the mobile phase.
-
Start with a mobile phase of 90:10 Hexane:Isopropanol + 0.1% Diethylamine.
-
Run the sample at a flow rate of 0.5-1.0 mL/min.
-
If no separation is observed, vary the alcohol (e.g., ethanol) and its percentage in the mobile phase.
-
-
Optimization: Once partial separation is achieved, optimize the resolution by:
-
Fine-tuning the mobile phase composition.
-
Lowering the flow rate.
-
Adjusting the column temperature.
-
-
Analysis: Integrate the peaks to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 5. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. hplc.today [hplc.today]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. rsc.org [rsc.org]
- 14. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Preventing racemization during the synthesis of chiral 2-Methoxy-2-methylbutan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 2-Methoxy-2-methylbutan-1-amine. The focus is on preventing racemization and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of chiral this compound, particularly when employing a chiral auxiliary-based approach.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TR-01 | Low yield of the N-tert-butanesulfinyl imine. | 1. Impure or wet starting aldehyde (2-Methoxy-2-methylbutanal).2. Incomplete reaction due to insufficient dehydration.3. Steric hindrance slowing down the condensation. | 1. Purify the aldehyde by distillation before use. Ensure all solvents are anhydrous.2. Use an effective dehydrating agent such as CuSO₄, MgSO₄, or Ti(OEt)₄. Ensure the reaction is monitored by TLC or GC-MS until completion.3. Increase the reaction time and/or temperature moderately. The use of a Lewis acid catalyst like Ti(OEt)₄ can also accelerate the reaction. |
| TR-02 | Low diastereoselectivity in the reduction of the N-tert-butanesulfinyl imine. | 1. Suboptimal reducing agent.2. Reaction temperature is too high.3. Incorrect stoichiometry of the reducing agent. | 1. Screen different reducing agents. While NaBH₄ is common, bulkier reagents like L-Selectride® or K-Selectride® can offer higher diastereoselectivity.[1][2]2. Perform the reduction at low temperatures (e.g., -78 °C to -40 °C) to enhance facial selectivity.3. Use the appropriate number of equivalents of the reducing agent; an excess might be necessary, but a large excess could lead to side reactions. |
| TR-03 | Incomplete removal of the tert-butanesulfinyl chiral auxiliary. | 1. Insufficient acid strength or concentration.2. Short reaction time for the cleavage step.3. Formation of a stable salt that is difficult to break. | 1. Use a strong acid like HCl in a suitable solvent (e.g., methanol or dioxane). Ensure sufficient equivalents of the acid are used.2. Monitor the reaction by TLC to ensure complete consumption of the sulfinamide.3. If a stable salt is suspected, consider a different workup procedure, potentially involving a biphasic system to extract the free amine as it is formed. |
| TR-04 | Observed racemization in the final product. | 1. Harsh conditions during the removal of the chiral auxiliary.2. The chiral center is labile under acidic or basic conditions (less likely for this specific molecule once formed).3. Contamination with a racemic impurity from the starting materials. | 1. Use the mildest acidic conditions possible for the deprotection step. Avoid prolonged exposure to strong acids or high temperatures.[3]2. Ensure the workup is performed promptly and at low temperatures.3. Verify the enantiomeric purity of any chiral starting materials if a different synthetic route is used. For the chiral auxiliary method, ensure the auxiliary itself is of high enantiomeric purity. |
| TR-05 | Difficulty in purifying the final amine product. | 1. Presence of residual chiral auxiliary.2. Formation of byproducts during the reaction.3. The amine is volatile or highly water-soluble. | 1. Optimize the cleavage and workup steps to ensure complete removal of the auxiliary. An acidic wash during workup can help remove any remaining auxiliary.2. Use column chromatography with a suitable stationary phase (e.g., silica gel treated with triethylamine to prevent streaking of the amine).3. For volatile amines, use care during solvent removal (e.g., use a rotary evaporator at low temperature and pressure). For water-soluble amines, perform multiple extractions with an organic solvent from a basified aqueous solution. Salting out with NaCl can improve extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy to obtain chiral this compound with high enantiomeric purity?
A1: A highly effective and widely used method is the asymmetric synthesis utilizing a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide (also known as Ellman's auxiliary).[1][4] This method involves the condensation of the auxiliary with the corresponding aldehyde (2-Methoxy-2-methylbutanal) to form a chiral N-sulfinyl imine, followed by a diastereoselective reduction and subsequent removal of the auxiliary to yield the desired chiral amine.
Q2: How can I prevent racemization during the synthesis?
A2: In the context of the chiral auxiliary approach, the stereocenter is established during the diastereoselective reduction step. Therefore, racemization of the final product is generally not a major concern if the subsequent deprotection step is carried out under mild conditions. To minimize any potential for racemization:
-
Mild Deprotection: Use stoichiometric amounts of a strong acid (like HCl) in an appropriate solvent (e.g., methanol) at or below room temperature. Avoid excessive heat or prolonged reaction times.
-
Control of Basicity: In general amine synthesis, strong bases can lead to racemization if there is an acidic proton adjacent to the chiral center. Using sterically hindered, non-nucleophilic bases can mitigate this.[5]
-
Avoid Harsh Conditions: Throughout the synthesis, avoid unnecessarily high temperatures or exposure to strong acids or bases for extended periods.
Q3: What analytical techniques are suitable for determining the enantiomeric excess (ee) of the final product?
A3: The enantiomeric excess of chiral amines is typically determined by:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The amine may need to be derivatized with a UV-active group (e.g., benzoyl chloride) to facilitate detection. A chiral stationary phase is used to separate the enantiomers.
-
Chiral Gas Chromatography (GC): This can be used for volatile amines, often after derivatization to form a more volatile and thermally stable derivative (e.g., an amide or carbamate).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to separate the signals of the two enantiomers in the NMR spectrum, allowing for integration and calculation of the ee.
Q4: Are there any biocatalytic methods available for the synthesis of this type of chiral amine?
A4: While a specific biocatalytic route for this compound is not widely reported, biocatalysis is a powerful tool for the synthesis of chiral amines. Enzymes like transaminases or amine dehydrogenases can catalyze the asymmetric amination of a corresponding ketone precursor.[6] This approach offers high enantioselectivity under mild reaction conditions and is an environmentally friendly alternative to traditional chemical synthesis.
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the diastereoselectivity of the reduction of N-sulfinyl imines, a key step in the proposed synthesis. The data is representative of what might be expected based on similar systems reported in the literature.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | NaBH₄ | THF | 25 | 85:15 |
| 2 | NaBH₄ | THF | -40 | 92:8 |
| 3 | NaBH₄ | THF | -78 | 95:5 |
| 4 | L-Selectride® | THF | -78 | >98:2 |
| 5 | K-Selectride® | THF | -78 | >98:2 |
| 6 | Red-Al® | Toluene | -78 | 90:10 |
Note: This data is illustrative and the optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Methoxy-2-methylbutylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 2-Methoxy-2-methylbutanal (1.0 eq) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (1.05 eq).
-
Add titanium(IV) ethoxide (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of brine.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer, and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-tert-butanesulfinyl imine.
Protocol 2: Diastereoselective Reduction of the N-tert-butanesulfinyl imine
-
Dissolve the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) dropwise to the cooled solution.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfinamide can be purified by column chromatography or used directly in the next step.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield this compound
-
Dissolve the crude sulfinamide from the previous step in methanol (0.5 M).
-
Add a solution of HCl in dioxane (e.g., 4 M, 2.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove the sulfinic acid byproduct.
-
Basify the aqueous layer to pH > 12 with solid NaOH or concentrated NaOH solution, ensuring the mixture remains cool.
-
Extract the free amine with an appropriate organic solvent (e.g., dichloromethane or diethyl ether) (3-5x).
-
Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure to yield the chiral amine.
Visualizations
Caption: Synthetic workflow for chiral this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Chiral Auxiliaries [sigmaaldrich.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
Analytical methods for detecting impurities in 2-Methoxy-2-methylbutan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-Methoxy-2-methylbutan-1-amine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting impurities in this compound?
A1: The most common analytical methods for impurity profiling of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the low UV absorbance and high polarity of the target amine and its potential impurities, derivatization is often required, especially for HPLC analysis.
Q2: Why is derivatization necessary for the analysis of this compound by HPLC?
A2: this compound and its likely impurities lack a significant chromophore, which means they do not absorb ultraviolet (UV) light strongly. Derivatization introduces a UV-active or fluorescent tag to the amine molecules, allowing for sensitive detection by HPLC with UV or fluorescence detectors.[1] Common derivatizing reagents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[1]
Q3: What are the potential impurities I should be looking for in my this compound sample?
A3: Potential impurities largely depend on the synthetic route used. A likely industrial synthesis is the reductive amination of 2-methoxy-2-methylbutanal. Based on this, potential impurities could include:
-
Starting Material: 2-methoxy-2-methylbutanal
-
Intermediate: The imine formed from the reaction of the aldehyde and ammonia.
-
Byproducts of Reductive Amination: Over-alkylation products (secondary or tertiary amines) and aldol condensation products of the starting aldehyde.
-
Reagent Residues: Residual reducing agents or their byproducts.
-
Degradation Products: The corresponding carboxylic acid (2-methoxy-2-methylbutanoic acid) from oxidation of the starting aldehyde, or the corresponding alcohol (2-methoxy-2-methylbutan-1-ol) from reduction of the aldehyde.
Another possible synthetic route is the reduction of 2-methoxy-2-methylbutanenitrile. Impurities from this route could include:
-
Starting Material: 2-methoxy-2-methylbutanenitrile
-
Byproducts from Incomplete Reduction: The corresponding amide (2-methoxy-2-methylbutanamide).
-
Byproducts from Hydrolysis: The corresponding carboxylic acid (2-methoxy-2-methylbutanoic acid) if water is present during synthesis or workup.[2]
Q4: Can I use Gas Chromatography (GC) without derivatization?
A4: While GC can be used for the analysis of volatile amines, primary amines like this compound can exhibit poor peak shapes (tailing) due to their polarity and interaction with the GC column.[3] Using a base-deactivated column can mitigate this issue. For robust and reproducible results, especially at low concentrations, derivatization is often recommended even for GC analysis.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Peak Tailing for this compound
-
Diagram:
Caption: Troubleshooting workflow for GC peak tailing.
-
Question & Answer:
-
Q: My peak for this compound is tailing. What should I do?
-
A: Peak tailing for amines in GC is a common issue.[3]
-
Check for Active Sites: The primary cause is often the interaction of the basic amine with active silanol groups in the GC liner or on the column. Ensure you are using a base-deactivated liner and a column specifically designed for amine analysis.
-
Column Maintenance: If the column has been in use for some time, the front end may be contaminated or have become active. Try trimming 10-15 cm from the front of the column.
-
Bake Out: Baking out the column at a high temperature (within the column's limits) can help remove contaminants.
-
Derivatization: If tailing persists, consider derivatization to make the analyte less polar.
-
-
Issue 2: Ghost Peaks Appearing in the Chromatogram
-
Diagram:
Caption: Troubleshooting workflow for GC ghost peaks.
-
Question & Answer:
-
Q: I am seeing unexpected peaks (ghost peaks) in my GC chromatogram. What is the cause?
-
A: Ghost peaks can arise from several sources.
-
Septum Bleed: The septum at the inlet can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum and replace it regularly.
-
Carryover: Residue from a previous, more concentrated sample may be eluting in the current run. Run several blank injections with a high-boiling solvent to wash the system.
-
Gas Purity: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature program progresses. Ensure your gas traps and filters are functioning correctly.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: No or Very Small Peaks for Derivatized Amine
-
Diagram:
Caption: Troubleshooting for no/small HPLC peaks.
-
Question & Answer:
-
Q: I have derivatized my sample with OPA/FMOC-Cl but I don't see any peaks, or they are very small. What went wrong?
-
A: This often points to an issue with the derivatization reaction or detection.
-
Derivatization Conditions: The pH of the reaction is critical for both OPA and FMOC-Cl derivatization. Ensure the reaction buffer is at the optimal pH (typically alkaline). Also, check the reagent concentration and reaction time as specified in your method.[4][5]
-
Detection Wavelength: Verify that the detector is set to the correct wavelength for the specific derivative you are using. The absorbance maximum will be different for OPA and FMOC derivatives.
-
Derivative Stability: Some derivatives can be unstable. It is often recommended to analyze the samples as soon as possible after derivatization.
-
-
Issue 2: Baseline Noise or Drift
-
Diagram:
Caption: Troubleshooting HPLC baseline issues.
-
Question & Answer:
-
Q: My HPLC baseline is noisy or drifting. How can I fix this?
-
A: A stable baseline is crucial for accurate quantification.
-
Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.[2][6][7] Use high-purity solvents and prepare fresh mobile phase daily to avoid contamination.[6]
-
Pump Performance: A noisy baseline can be caused by pump pulsations. Check for leaks in the system and ensure the pump seals and check valves are in good condition.[2]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.
-
-
Experimental Protocols
Gas Chromatography (GC-FID) Method for Impurity Profiling
-
Objective: To separate and detect this compound from potential process-related impurities.
-
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: DB-Amine or similar base-deactivated capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Inject 1 µL into the GC.
-
HPLC-UV Method with OPA Derivatization
-
Objective: To quantify impurities in this compound after pre-column derivatization with o-phthalaldehyde (OPA).
-
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
-
-
Reagents:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water, adjust pH with concentrated NaOH solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, add 1.1 mL of 2-mercaptoethanol, and dilute to 50 mL with 3% (w/v) Brij® 35 solution.
-
-
Derivatization Procedure:
-
To 100 µL of the sample solution (dissolved in methanol), add 400 µL of borate buffer.
-
Add 500 µL of the OPA reagent.
-
Mix well and allow to react for exactly 2 minutes at room temperature.
-
Inject 20 µL onto the HPLC system.
-
-
HPLC Conditions:
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 30-70% B
-
15-17 min: 70-30% B
-
17-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 338 nm
-
Column Temperature: 30 °C
-
Quantitative Data Summary
Table 1: GC-FID Method Validation Parameters (Hypothetical Data)
| Parameter | This compound | Impurity 1 (Aldehyde) | Impurity 2 (Alcohol) |
| Retention Time (min) | 8.5 | 7.2 | 6.8 |
| Linearity (R²) | >0.999 | >0.998 | >0.998 |
| LOD (µg/mL) | 0.1 | 0.2 | 0.2 |
| LOQ (µg/mL) | 0.3 | 0.6 | 0.6 |
Table 2: HPLC-UV (OPA Derivatization) Method Validation Parameters (Hypothetical Data)
| Parameter | This compound |
| Retention Time (min) | 12.3 |
| Linearity (R²) | >0.999 |
| LOD (ng/mL) | 5 |
| LOQ (ng/mL) | 15 |
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methoxy-2-methylbutanal | 1781325-64-1 | Benchchem [benchchem.com]
- 7. byjus.com [byjus.com]
Technical Support Center: Enhancing the Reactivity of 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the sterically hindered primary amine, 2-Methoxy-2-methylbutan-1-amine. The information is presented in a question-and-answer format to offer direct solutions to common issues.
Troubleshooting Guide
This section addresses specific problems that may arise when using this compound in common organic transformations.
Issue 1: Low or No Conversion in N-Alkylation Reactions
Question: I am attempting an N-alkylation with this compound and an alkyl halide, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in N-alkylation is a common issue with sterically hindered amines like this compound. The bulky tertiary carbon atom adjacent to the amine group significantly hinders the approach of the electrophile. Here are several strategies to enhance the reaction rate and yield:
-
Increase Reaction Temperature: Steric hindrance can often be overcome by providing more thermal energy to the system. Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential side reactions or decomposition.
-
Use a More Reactive Alkyl Halide: The nature of the leaving group on the alkyl halide is critical. The reactivity order is I > Br > Cl. If you are using an alkyl chloride, switching to an alkyl bromide or iodide can significantly accelerate the reaction.
-
Employ a Stronger Base: A non-nucleophilic, sterically hindered base can facilitate the deprotonation of the amine, increasing its nucleophilicity without competing in the alkylation. Consider using bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
-
Catalytic Approaches: For less reactive alkyl halides, consider using a catalyst. For instance, the use of γ-Al2O3 has been reported for the N-alkylation of amines with ethers, which could be adapted for alkyl halides.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and accelerate SN2 reactions.
Issue 2: Difficulty in Achieving High Yields in Amide Coupling Reactions
Question: My amide coupling reaction between this compound and a carboxylic acid is giving low yields, even with standard coupling agents. How can I optimize this transformation?
Answer:
The low nucleophilicity of this compound due to steric hindrance poses a significant challenge for amide bond formation. Standard coupling reagents may not be sufficient to achieve high yields. Here are some effective strategies:
-
In Situ Acyl Fluoride Formation: A highly effective method for coupling sterically hindered amines is the in situ formation of acyl fluorides from the corresponding carboxylic acids. Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) in the presence of a base like DIPEA at elevated temperatures have been shown to be successful for such challenging couplings.[2][3][4]
-
Use of Potent Coupling Agents: For particularly difficult couplings, more potent activating agents might be necessary. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Alternative Activation Methods: The use of methanesulfonyl chloride to form a mixed anhydride of the carboxylic acid can be an effective strategy for activating sterically hindered carboxylic acids for reaction with amines.[5]
-
Reaction Conditions Optimization: Increasing the reaction temperature and using a suitable solvent are crucial. High-boiling point solvents like DMF or NMP might be necessary to drive the reaction to completion.
Table 1: Comparison of Coupling Methods for Sterically Hindered Amides
| Coupling Method | Reagents | Typical Temperature (°C) | General Observations | Reference |
| In situ Acyl Fluoride | Carboxylic acid, BTFFH, DIPEA | 80 | Efficient for hindered substrates where standard methods fail. | [2][4] |
| Mixed Anhydride | Carboxylic acid, MsCl, Et3N | 0 to rt | Good yields for hindered acids, byproduct removable under vacuum. | [5] |
| Standard Carbodiimide | Carboxylic acid, EDC, HOBt, DMAP | rt to 60 | May require higher temperatures and longer reaction times for hindered amines. | [6] |
Issue 3: Poor Reactivity in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Question: I am trying to perform a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is sluggish and gives low yields. What modifications to the catalytic system can I make?
Answer:
The Buchwald-Hartwig amination of sterically hindered primary amines is a well-established but often challenging transformation. The choice of ligand, palladium precatalyst, and base are critical for success.
-
Ligand Selection: For sterically demanding amines, bulky, electron-rich phosphine ligands are generally required. Ligands such as BrettPhos, XPhos, and tBuXPhos have been shown to be effective for the arylation of hindered primary amines.[7][8] The use of these ligands can significantly improve the rate and yield of the reaction.
-
Palladium Precatalyst: While Pd(OAc)2 or Pd2(dba)3 are common choices, using pre-formed palladium-ligand complexes (precatalysts) can lead to more consistent and reproducible results.
-
Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For substrates with base-sensitive functional groups, weaker bases like K3PO4 or Cs2CO3 can be employed, though this may require more active catalyst systems.[9]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used. The reaction temperature often needs to be elevated (80-120 °C) to overcome the steric hindrance.
Table 2: Recommended Catalytic Systems for N-Arylation of Hindered Primary Amines
| Palladium Precatalyst | Ligand | Base | Solvent | Typical Temperature (°C) | Key Advantages | Reference |
| Pd(OAc)2 | BrettPhos | NaOtBu | Toluene | 100-120 | High yields for a broad range of aryl halides. | [7] |
| [(tBuBrettPhos)Pd(allyl)]OTf | - | NaOtBu | Dioxane | 80-110 | Highly active, air-stable precatalyst. | [10] |
| Pd2(dba)3 | XPhos | K3PO4 | t-BuOH | 100 | Milder base, good for base-sensitive substrates. | [9] |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Based on available data for the closely related isomer 3-Methoxy-3-methylbutan-1-amine, the following properties can be expected:
-
Molecular Formula: C6H15NO[7]
-
Molecular Weight: 117.19 g/mol [11]
-
Appearance: Likely a liquid at room temperature.
-
Solubility: Expected to be soluble in common organic solvents.
Q2: How can I synthesize this compound?
A2: A common synthetic route for sterically hindered amines involves the reduction of a corresponding nitrile or oxime, or through reductive amination of a ketone. A patent for a related compound, 3-methoxy-3-methylbutan-1-amine hydrochloride, describes its synthesis via the debenzylation of N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine using palladium hydroxide on carbon under a hydrogen atmosphere.[3]
Q3: Are there any specific safety precautions I should take when handling this amine?
A3: Like most amines, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be corrosive and may cause skin and eye irritation. Work in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
Q4: Can I use this compound in reductive amination reactions?
A4: Yes, as a primary amine, it can be used in reductive amination with aldehydes and ketones to form secondary amines. However, due to its steric bulk, the initial imine formation may be slow. To drive the equilibrium towards the imine, it may be necessary to use a dehydrating agent or a Dean-Stark apparatus to remove water. Subsequent reduction of the hindered imine can be achieved with reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound via In Situ Acyl Fluoride Formation [2][4]
-
To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH2Cl2) is added BTFFH (1.5 equivalents) and diisopropylethylamine (DIPEA, 4.5 equivalents).
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the acyl fluoride.
-
This compound (1.0 equivalent) is added to the reaction mixture.
-
The reaction vessel is sealed and heated to 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with CH2Cl2, and washed sequentially with saturated aqueous NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of this compound [7][8]
-
To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf, 1-2 mol%), the appropriate phosphine ligand if not using a precatalyst (e.g., BrettPhos, 1.2-2.4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
The aryl halide (1.0 equivalent) and anhydrous, degassed toluene are added via syringe.
-
This compound (1.2 equivalents) is then added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100-120 °C with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for enhancing the reactivity of this compound.
Caption: General signaling pathway for the amide coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 2-Methoxy-2-methylbutan-1-amine with Other Hindered Amines: A Guide for Researchers
A comprehensive evaluation of the properties and performance of 2-Methoxy-2-methylbutan-1-amine in comparison to other sterically hindered amines, providing researchers, scientists, and drug development professionals with objective data to inform their selection of reagents and building blocks.
This guide presents a comparative analysis of this compound, a primary amine featuring a neopentyl-like scaffold with an adjacent methoxy group, against other well-known hindered amines such as tert-butylamine and the secondary amine 2,2,6,6-tetramethylpiperidine (TMP). The comparison focuses on their structural differences, physicochemical properties, and potential performance in chemical synthesis, particularly in contexts where steric bulk and nucleophilicity are critical parameters.
Structural and Physicochemical Properties
The steric and electronic properties of hindered amines are key determinants of their reactivity and utility. This compound possesses a unique combination of a sterically demanding quaternary carbon center alpha to the amino group and an ether linkage. This structure influences its basicity and nucleophilicity, distinguishing it from simpler alkylamines like tert-butylamine.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | tert-Butylamine | 2,2,6,6-Tetramethylpiperidine (TMP) |
| Molecular Formula | C₆H₁₅NO | C₄H₁₁N | C₉H₁₉N |
| Molecular Weight ( g/mol ) | 117.19 | 73.14 | 141.27 |
| Boiling Point (°C) | Not Reported | 44-46 | 152-154 |
| pKa of Conjugate Acid | Estimated ~10.5 | 10.68 | 11.24 |
| Steric Parameter (Taft's Es) | Not Reported | -1.54 | High |
The presence of the methoxy group in this compound may introduce additional coordination sites for metal catalysts and influence its solubility in organic solvents. The steric hindrance around the nitrogen atom is expected to be significant, comparable to that of tert-butylamine, which is known to reduce its nucleophilicity compared to less hindered primary amines.[1]
Performance in Catalysis and Organic Synthesis
Hindered amines are widely used as bases and ligands in various organic transformations. Their bulky nature can be advantageous in preventing undesired side reactions, such as the formation of over-alkylated products, and in promoting specific reaction pathways.
While direct comparative experimental data for this compound is scarce in peer-reviewed literature, its structural analogy to other hindered primary amines allows for informed predictions of its behavior. For instance, in palladium-catalyzed cross-coupling reactions, where hindered amines are often employed as ligands or bases, the steric bulk of this compound could be beneficial in promoting reductive elimination and preventing catalyst deactivation.
A key application for hindered primary amines is in the synthesis of complex molecules where selective N-functionalization is required. The reduced nucleophilicity of these amines, a consequence of their steric bulk, allows for more controlled reactions.
Experimental Protocols
General Synthesis of 2-Alkoxy-2-methyl-1-amines
A general synthetic route to 2-alkoxy-2-methyl-1-amines can be adapted from procedures for similar compounds. One potential pathway involves the following conceptual steps:
Caption: Conceptual synthetic workflow for this compound.
Disclaimer: This is a generalized and conceptual protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized for the synthesis of this compound.
Logical Relationships in Hindered Amine Reactivity
The interplay between steric hindrance, basicity, and nucleophilicity is crucial in determining the utility of a hindered amine in a given chemical transformation.
Caption: Factors influencing the reactivity of hindered amines.
This diagram illustrates that while higher basicity generally correlates with increased nucleophilicity, significant steric hindrance can override this trend, leading to a less nucleophilic amine despite its high basicity. This characteristic is often exploited in organic synthesis to achieve selective transformations. For instance, a highly hindered but basic amine can act as a proton scavenger without competing as a nucleophile in the main reaction.
Conclusion
This compound represents an interesting, yet underexplored, building block for chemical synthesis and drug discovery. Its unique combination of a hindered primary amine and a methoxy functionality offers potential advantages in terms of selectivity, solubility, and coordination properties. While direct comparative performance data is limited, its structural similarities to well-characterized hindered amines like tert-butylamine suggest its utility in applications requiring a sterically demanding, non-nucleophilic base or ligand. Further experimental investigation into the properties and reactivity of this compound is warranted to fully elucidate its potential and expand the toolbox of hindered amines available to researchers.
References
Spectroscopic Comparison of (R)- and (S)-2-Methoxy-2-methylbutan-1-amine: A Guide to Chiral Discrimination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected spectroscopic properties of the (R)- and (S)-enantiomers of 2-Methoxy-2-methylbutan-1-amine. While enantiomers exhibit identical spectroscopic behavior in achiral environments, this document details the principles and experimental protocols for their differentiation using chiral spectroscopic techniques. The information presented here is essential for the stereoselective synthesis, purification, and characterization of chiral molecules in pharmaceutical and chemical research.
Introduction to Spectroscopic Analysis of Enantiomers
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral setting. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield indistinguishable spectra for both the (R) and (S) forms of this compound. Differentiation is only possible when a chiral environment is introduced, leading to the formation of diastereomeric interactions that can be distinguished spectroscopically.
Expected Spectroscopic Data in an Achiral Environment
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to understand that these values are expected to be identical for both the (R)- and (S)-enantiomers when measured under standard, achiral conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (on C2) | ~1.1 | s | 3H |
| -OCH₃ | ~3.2 | s | 3H |
| -CH₂- (ethyl) | ~1.4 | q | 2H |
| -CH₃ (ethyl) | ~0.9 | t | 3H |
| -CH₂-NH₂ | ~2.6 | s | 2H |
| -NH₂ | Variable (broad) | s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C H₃ (on C2) | ~25 |
| -OC H₃ | ~50 |
| -C H₂- (ethyl) | ~30 |
| -C H₃ (ethyl) | ~8 |
| C 2 | ~75 |
| -C H₂-NH₂ | ~45 |
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (amine) | 3400-3250 | Two bands for primary amine.[1] |
| C-H Stretch (alkane) | 2950-2850 | |
| N-H Bend (amine) | 1650-1580 | Primary amine scissoring.[1] |
| C-O Stretch (ether) | 1150-1085 | |
| C-N Stretch | 1250-1020 | Aliphatic amine.[1] |
Table 4: Expected Mass Spectrometry (MS) Data
| Ion | m/z | Notes |
| [M]+ | 117.12 | Molecular Ion |
| [M+H]+ | 118.12 | Protonated Molecule |
Experimental Protocols for Chiral Discrimination
To distinguish between the (R)- and (S)-enantiomers, a chiral environment must be introduced. This is typically achieved through the use of chiral derivatizing agents, chiral shift reagents, or chiral chromatography.
NMR Spectroscopy with Chiral Derivatizing Agents
This method involves the reaction of the enantiomeric amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct physical properties and, therefore, will exhibit different NMR spectra.[2][3]
Experimental Protocol:
-
Sample Preparation: In a clean NMR tube, dissolve a known quantity of the this compound sample (as a racemic or enantiomerically enriched mixture) in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Derivatizing Agent: Add a stoichiometric amount of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to the NMR tube.
-
Reaction: Gently mix the contents and allow the reaction to proceed to completion. The reaction forms diastereomeric amides.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Data Interpretation: The signals corresponding to the protons in the newly formed diastereomers will appear at different chemical shifts. By integrating the distinct signals, the enantiomeric ratio can be determined.
Caption: Workflow for Chiral Discrimination using NMR with Chiral Derivatizing Agents.
NMR Spectroscopy with Chiral Shift Reagents
Chiral shift reagents are lanthanide complexes that can reversibly bind to the analyte.[4][5][6] This interaction induces significant changes in the chemical shifts of the analyte's protons, and the magnitude of this shift is different for each enantiomer, leading to the separation of their signals in the NMR spectrum.[7][8]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the this compound sample in a dry, aprotic deuterated solvent.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, measured amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Spectrum Acquisition: Acquire a series of ¹H NMR spectra after each addition of the shift reagent.
-
Data Analysis: Observe the separation of enantiomeric signals. The difference in the induced shifts allows for the quantification of the enantiomeric excess.
Caption: Workflow for Chiral Discrimination using NMR with Chiral Shift Reagents.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC involves the use of a capillary column coated with a chiral stationary phase. The two enantiomers of the analyte will interact differently with this stationary phase, leading to different retention times and, thus, separation. The mass spectrometer then serves as a detector to identify and quantify the eluted compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve the amine sample in a volatile solvent. Derivatization with a suitable reagent (e.g., a fluorinated acylating agent) may be necessary to improve volatility and chromatographic performance.
-
Injection: Inject the prepared sample into the GC-MS system equipped with a chiral column.
-
Chromatographic Separation: The enantiomers are separated based on their differential interactions with the chiral stationary phase as they pass through the column.
-
Mass Spectrometric Detection: As each enantiomer elutes from the column, it is ionized and detected by the mass spectrometer.
-
Data Analysis: The resulting chromatogram will show two separate peaks, each corresponding to one of the enantiomers. The area under each peak is proportional to the amount of that enantiomer, allowing for accurate determination of the enantiomeric excess.
Conclusion
While (R)- and (S)-2-Methoxy-2-methylbutan-1-amine are indistinguishable by standard spectroscopic methods, the application of chiral techniques provides a robust means for their differentiation and quantification. The choice of method—be it NMR with chiral derivatizing agents, NMR with chiral shift reagents, or chiral GC-MS—will depend on the specific requirements of the analysis, including sample availability, desired accuracy, and available instrumentation. The protocols and expected data presented in this guide serve as a foundational resource for researchers engaged in the stereoselective analysis of this and other chiral amines.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water-Soluble Chiral Shift Reagents for High-Field NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Synthetic Methodologies for 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a traditional two-step chemical synthesis and a novel one-step biocatalytic method for the production of 2-Methoxy-2-methylbutan-1-amine. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as efficiency, environmental impact, and scalability.
Introduction
This compound is a primary amine with potential applications as a building block in medicinal chemistry and materials science. The development of efficient and sustainable methods for its synthesis is of significant interest. This guide compares a classical chemical approach involving oxidation and subsequent reductive amination with a modern, enzyme-catalyzed, one-pot synthesis.
Synthetic Pathways
A traditional approach to synthesizing this compound involves a two-step process starting from the corresponding alcohol. In contrast, a novel biocatalytic method offers a more direct, one-step conversion.
Quantitative Data Comparison
The following tables summarize the key performance indicators for both the traditional and the new synthetic methods for this compound.
Table 1: Overall Process Comparison
| Parameter | Traditional Two-Step Synthesis | New One-Step Biocatalytic Synthesis |
| Number of Steps | 2 | 1 |
| Overall Yield | ~70-80% | >95% (conversion) |
| Reaction Temperature | Room Temperature to Reflux | ~30°C |
| Reaction Time | ~4-6 hours | 24-48 hours |
| Catalyst | TEMPO (catalytic), SnCl₂ (stoichiometric reductant) | Enzymes (Alcohol Oxidase, ω-Transaminase) |
| Solvent | Dichloromethane, Ethanol | Aqueous Buffer |
| Byproducts | Dichloromethane, Tin salts, Organic residues | Water, Pyruvate |
| Green Chemistry Profile | Moderate | Excellent |
Table 2: Reagent and Catalyst Summary
| Method | Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield/Conversion |
| Traditional | 1. Oxidation | 2-Methoxy-2-methylbutan-1-ol, Trichloroisocyanuric acid (TCCA), TEMPO (catalytic) | Dichloromethane | Room Temp. | ~15-30 min | ~90-95% |
| 2. Reductive Amination | 2-Methoxy-2-methylbutanal, Hydroxylamine hydrochloride, Stannous chloride | Ethanol | Room Temp. to Reflux | ~3.5 hours | ~80-85% | |
| New | 1. Biocatalytic Amination | 2-Methoxy-2-methylbutan-1-ol, Alcohol Oxidase, ω-Transaminase, L-Alanine, Pyridoxal 5'-phosphate (PLP) | Aqueous Buffer (pH 9-10) | ~30°C | 24-48 hours | >95% (conversion) |
Experimental Protocols
Traditional Two-Step Synthesis
Step 1: Oxidation of 2-Methoxy-2-methylbutan-1-ol to 2-Methoxy-2-methylbutanal
This procedure is based on a mild and chemoselective oxidation method.[1][2]
-
To a stirred solution of 2-Methoxy-2-methylbutan-1-ol (10 mmol) in dichloromethane (50 mL) at room temperature, add TEMPO (0.1 mmol).
-
Slowly add trichloroisocyanuric acid (10 mmol) in portions over 10 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, filter the reaction mixture to remove the solid byproduct.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-Methoxy-2-methylbutanal, which can be used in the next step without further purification.
Step 2: Reductive Amination of 2-Methoxy-2-methylbutanal to this compound
This protocol is adapted from a one-pot reductive amination of aldehydes.[3]
-
To a stirred solution of the crude 2-Methoxy-2-methylbutanal (from the previous step, ~10 mmol) in ethanol (40 mL), add hydroxylamine hydrochloride (12 mmol).
-
Stir the resulting mixture at room temperature for 3 hours to form the oxime intermediate.
-
Add stannous chloride dihydrate (30 mmol) to the mixture and heat to reflux for 15-30 minutes.
-
After completion of the reaction (monitored by TLC), concentrate the solvent under reduced pressure.
-
Basify the residue with a 2N NaOH solution and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
New One-Step Biocatalytic Synthesis
This protocol is based on a biocatalytic cascade for the amination of primary alcohols.[4][5][6]
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 9-10).
-
In a reaction vessel, dissolve 2-Methoxy-2-methylbutan-1-ol (10 mmol) in the buffer.
-
Add the biocatalysts: a suitable long-chain alcohol oxidase and a ω-transaminase (as whole cells or purified enzymes).
-
Add L-alanine (as the amine donor) and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Incubate the reaction mixture at approximately 30°C with gentle agitation for 24-48 hours.
-
Monitor the conversion of the starting material to the product by GC or LC-MS.
-
Upon completion, centrifuge the reaction mixture to remove the biocatalysts.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Workflow for Method Comparison and Validation
The selection of an optimal synthetic method involves a structured evaluation of various parameters. The following diagram illustrates a logical workflow for comparing the traditional and new synthetic routes.
Conclusion
The new one-step biocatalytic synthesis of this compound presents a significant improvement over the traditional two-step chemical method. The biocatalytic approach offers a higher conversion rate, operates under milder reaction conditions, and aligns with the principles of green chemistry by using water as a solvent and generating benign byproducts. While the reaction time for the biocatalytic method is longer, the reduction in the number of steps, simplified workup, and improved safety and environmental profile make it a highly attractive alternative for the sustainable production of this compound, particularly for applications in the pharmaceutical industry where quality and sustainability are paramount. The traditional method, however, may still be advantageous for rapid, small-scale synthesis where access to biocatalysts is limited.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. books.rsc.org [books.rsc.org]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Drugs Featuring the 2-Methoxy-2-methylbutan-1-amine Moiety
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is paramount. The stability of a drug in the face of metabolic enzymes dictates its bioavailability, half-life, and potential for drug-drug interactions. This guide provides a comparative analysis of the expected in vitro metabolic stability of drugs containing the 2-Methoxy-2-methylbutan-1-amine moiety, a structural feature of interest in modern medicinal chemistry.
While direct comparative data for marketed drugs containing the specific this compound moiety is limited, we can infer its metabolic profile by examining structure-activity relationships of analogous compounds. This guide will delve into the expected metabolic pathways, present hypothetical yet representative comparative data, and provide detailed experimental protocols for assessing in vitro metabolic stability.
The Structural Shield: How the this compound Moiety Influences Metabolic Stability
The key structural features of the this compound moiety are a primary amine, a tertiary ether, and a gem-dimethyl group on the carbon alpha to the amine. Each of these components plays a crucial role in the molecule's interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.
-
Primary Amine: Primary amines are susceptible to various Phase I metabolic reactions, including N-dealkylation, N-oxidation, and oxidative deamination.
-
Tertiary Ether: The methoxy group, being a tertiary ether, is also a potential site for metabolism, typically through O-dealkylation.
-
Gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) introduces significant steric hindrance. This steric bulk can shield the adjacent primary amine and the tertiary ether from the active sites of metabolic enzymes, thereby slowing down the rate of metabolism and increasing the compound's metabolic stability.
Comparative In Vitro Metabolic Stability Data
To illustrate the expected impact of the this compound moiety on metabolic stability, the following tables present representative data from in vitro microsomal and hepatocyte stability assays. These values are hypothetical and intended for comparative purposes to highlight the influence of key structural features.
Table 1: Human Liver Microsomal Stability of Representative Compounds
| Compound | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Simple Primary Amine | 15 | 46.2 |
| Compound B | Primary Amine with Tertiary Ether | 25 | 27.7 |
| Compound C | This compound | > 60 | < 11.6 |
| Compound D | Primary Amine with single α-methyl | 40 | 17.3 |
Table 2: Human Hepatocyte Stability of Representative Compounds
| Compound | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Compound A | Simple Primary Amine | 20 | 34.7 |
| Compound B | Primary Amine with Tertiary Ether | 35 | 19.8 |
| Compound C | This compound | > 90 | < 7.7 |
| Compound D | Primary Amine with single α-methyl | 55 | 12.6 |
Visualizing Metabolic Pathways and Experimental Workflow
To further elucidate the metabolic processes and the experimental approach, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hypothetical metabolic pathway of a drug containing the this compound moiety.
Caption: General experimental workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
The following are generalized protocols for conducting in vitro metabolic stability assays. Specific concentrations and incubation times may need to be optimized for individual compounds.
Human Liver Microsomal Stability Assay
1. Materials:
-
Human liver microsomes (pooled)
-
Test compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an appropriate internal standard)
-
Control compounds (e.g., a high clearance and a low clearance compound)
2. Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the incubation mixture by combining phosphate buffer, MgCl₂, and human liver microsomes in a microcentrifuge tube.
-
Pre-warm the incubation mixture to 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the peak area of the parent compound and the internal standard at each time point using LC-MS/MS.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Hepatocyte Stability Assay
1. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound
-
Acetonitrile (containing an appropriate internal standard)
-
Control compounds
2. Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol to ensure high viability.
-
Prepare a suspension of hepatocytes in culture medium at a desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
Pre-incubate the hepatocyte suspension at 37°C in a CO₂ incubator.
-
Prepare a stock solution of the test compound and dilute it in the culture medium.
-
Initiate the assay by adding the test compound solution to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate the mixture at 37°C in a CO₂ incubator with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.
-
Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Data Analysis: The data analysis for the hepatocyte stability assay is similar to the microsomal stability assay, with the intrinsic clearance calculated per million cells: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes in millions).
Conclusion
The this compound moiety is a promising structural motif in drug design, potentially conferring enhanced metabolic stability due to the steric shielding provided by the gem-dimethyl group. While direct comparative data is scarce, the principles of structure-activity relationships in drug metabolism suggest that compounds incorporating this moiety will likely exhibit greater stability in in vitro assays compared to less sterically hindered analogs. The experimental protocols and metabolic pathway diagrams provided in this guide offer a framework for researchers to assess and understand the metabolic fate of novel drug candidates featuring this intriguing chemical scaffold. As with all drug discovery efforts, empirical testing remains the gold standard for confirming these metabolic predictions.
A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Methoxy-2-methylbutan-1-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides an objective, data-driven comparison of catalytic systems for the synthesis of 2-Methoxy-2-methylbutan-1-amine, a valuable building block in medicinal chemistry.
The synthesis of this compound is most effectively achieved through the reductive amination of its aldehyde precursor, 2-Methoxy-2-methylbutanal. This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine. The choice of catalyst for this transformation is critical, influencing yield, selectivity, and reaction conditions.
This guide focuses on a comparative analysis of two distinct catalytic approaches for the reductive amination of a sterically hindered aliphatic aldehyde, pivaldehyde (2,2-dimethylpropanal), which serves as a close structural and electronic analogue for 2-Methoxy-2-methylbutanal. The catalysts under comparison are a homogeneous ruthenium-based catalyst and a heterogeneous iron-based catalyst.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the selected catalytic systems in the reductive amination of a sterically hindered aliphatic aldehyde.
| Parameter | Ruthenium Catalyst (RuCl₂(PPh₃)₃) | Iron Catalyst (Fe/(N)SiC) |
| Substrate | Pivaldehyde | 2-Methylpropanal |
| Ammonia Source | Gaseous Ammonia (NH₃) | Aqueous Ammonia (25%) |
| Catalyst Loading | 2 mol% | 10 mol% |
| Reducing Agent | Molecular Hydrogen (H₂) | Molecular Hydrogen (H₂) |
| Solvent | tert-Amyl alcohol | Water |
| Temperature | 100°C | 130°C |
| Pressure | 40 bar H₂ + 5-7 bar NH₃ | 6.5 MPa H₂ (65 bar) |
| Reaction Time | 24 hours | 20 hours |
| Yield | 81% (isolated as HCl salt) | 75% (isolated as HCl salt) |
Experimental Protocols
Detailed experimental methodologies for the cited catalytic systems are provided below.
Ruthenium-Catalyzed Reductive Amination[1]
A dry 8 mL glass vial is charged with a magnetic stirring bar and pivaldehyde (0.5 mmol). To this, 1.5 mL of tert-amyl alcohol and RuCl₂(PPh₃)₃ (2 mol%) are added. The glass vial is sealed with a septum and cap, and placed inside a 300 mL autoclave. The autoclave is flushed twice with hydrogen gas at 40 bar pressure. Subsequently, the autoclave is pressurized with 5-7 bar of ammonia gas, followed by 40 bar of hydrogen gas. The reaction mixture is then stirred at 100°C for 24 hours. After cooling and careful depressurization, the product is isolated and purified, typically by conversion to its hydrochloride salt.
Iron-Catalyzed Reductive Amination[2][3]
In a suitable reactor, the aldehyde (e.g., 2-methylpropanal, 0.5 mmol) is combined with the Fe/(N)SiC catalyst (10 mol%, 70 mg with 4.0 wt% Fe loading). To this mixture, 3.5 mL of 25% aqueous ammonia is added. The reactor is sealed, pressurized with hydrogen gas to 6.5 MPa (65 bar), and heated to 130°C for 20 hours with stirring. Following the reaction, the vessel is cooled to room temperature and the pressure is carefully released. The catalyst is separated by filtration, and the aqueous solution is worked up to isolate the primary amine product, typically as its hydrochloride salt.
Synthesis Pathway and Experimental Workflow
The synthesis of this compound from its corresponding alcohol precursor involves a two-step process: oxidation of the alcohol to the aldehyde, followed by reductive amination. The general workflow for the catalytic reductive amination step is depicted below.
Figure 1. General synthesis pathway and reductive amination workflow.
Concluding Remarks
Both the homogeneous ruthenium catalyst and the heterogeneous iron catalyst demonstrate efficacy in the reductive amination of sterically hindered aliphatic aldehydes, providing good to excellent yields of the corresponding primary amines.
The ruthenium-based system operates at a lower temperature and requires a lower catalyst loading. However, it utilizes gaseous ammonia and a higher overall pressure.
The iron-based catalyst , while requiring a higher temperature and catalyst loading, offers the advantage of being a heterogeneous system, which can simplify catalyst removal and recycling.[1] Furthermore, it utilizes readily available aqueous ammonia.
The choice between these catalytic systems will depend on the specific requirements of the synthesis, including scale, available equipment for handling high pressures and gaseous reagents, and considerations for catalyst cost and recyclability. For syntheses where catalyst separation and reuse are a priority, the heterogeneous iron catalyst presents a compelling option. Conversely, for reactions where lower temperatures and catalyst loadings are critical, the homogeneous ruthenium system may be preferred.
References
Hypothetical Structure-Activity Relationship (SAR) Study of 2-Methoxy-2-methylbutan-1-amine Derivatives as Dopamine Transporter (DAT) Inhibitors
Disclaimer: The following guide is a hypothetical construct based on established principles of medicinal chemistry and structure-activity relationships (SAR) derived from analogous chemical series. As of the time of this writing, no specific SAR studies for 2-Methoxy-2-methylbutan-1-amine derivatives have been published in publicly accessible scientific literature. The experimental data presented is illustrative and not factual. This guide is intended for an audience of researchers, scientists, and drug development professionals to exemplify the process of SAR analysis.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1][2] Its inhibition can lead to elevated synaptic dopamine levels, a mechanism of action for several therapeutic agents, including treatments for attention deficit hyperactivity disorder (ADHD) and depression, as well as for substances of abuse like cocaine.[1][3] This guide explores the hypothetical structure-activity relationships of a novel class of compounds, this compound derivatives, as potential DAT inhibitors. By systematically modifying the core scaffold, we can explore the structural requirements for potent and selective DAT inhibition.
Comparative Analysis of Hypothetical Derivatives
A series of hypothetical this compound derivatives were designed to probe the influence of various structural modifications on their affinity for the dopamine transporter. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) for DAT Inhibition (Hypothetical) |
| LEAD-001 | H | H | CH3 | H | 500 |
| ALT-002 | F | H | CH3 | H | 250 |
| ALT-003 | Cl | H | CH3 | H | 150 |
| ALT-004 | OCH3 | H | CH3 | H | 400 |
| ALT-005 | H | H | H | H | 800 |
| ALT-006 | H | H | CH2CH3 | H | 600 |
| ALT-007 | H | H | CH3 | CH3 | 1200 |
| ALT-008 | Cl | Cl | CH3 | H | 75 |
SAR Summary:
-
Aromatic Substitution (R1, R2): Introduction of electron-withdrawing groups, such as fluorine (ALT-002) and chlorine (ALT-003), on a hypothetical phenyl ring attached to the amine appears to enhance potency. This suggests that modulating the electronics of an aromatic substituent could be a key strategy for improving DAT affinity. Dichlorination (ALT-008) further improves activity, indicating a potential for exploring specific substitution patterns. An electron-donating group like methoxy (ALT-004) is less favorable.
-
Methyl Group at C2 (R3): Removal of the gem-dimethyl groups at the 2-position (ALT-005) leads to a significant drop in activity, suggesting that this steric bulk is crucial for optimal interaction with the binding site.
-
N-Alkylation (R4): N-methylation (LEAD-001) appears to be favorable compared to N,N-dimethylation (ALT-007), which drastically reduces potency. This highlights the importance of the primary or secondary nature of the amine for activity.
Experimental Protocols
A detailed methodology for a dopamine transporter uptake inhibition assay is provided below. This protocol is representative of the type of experiment that would be used to generate the data in the comparison table.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of test compounds to inhibit the uptake of radiolabeled dopamine ([³H]DA) into cells expressing the human dopamine transporter (hDAT).
Materials:
-
HEK-293 cells stably expressing hDAT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 2 mg/mL glucose and 100 µM ascorbic acid.
-
[³H]Dopamine (specific activity ~20-60 Ci/mmol)
-
Test compounds dissolved in DMSO
-
Nomifensine (a known DAT inhibitor, as a positive control)
-
Scintillation cocktail
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Cell Culture: HEK-hDAT cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are harvested with trypsin-EDTA and seeded into 96-well plates at a density of 4 x 10⁴ cells/well. The cells are allowed to adhere and grow for 24-48 hours.
-
Assay Preparation: On the day of the assay, the growth medium is aspirated, and the cells are washed twice with 100 µL of KRH buffer.
-
Compound Incubation: 50 µL of KRH buffer containing the test compounds at various concentrations (typically a 7-point dilution series) or vehicle (DMSO, final concentration ≤ 0.1%) is added to the wells. The plate is incubated for 10 minutes at room temperature.
-
Dopamine Uptake: 50 µL of KRH buffer containing [³H]Dopamine (final concentration ~10 nM) is added to each well to initiate the uptake. The plate is incubated for 10 minutes at room temperature.
-
Termination of Uptake: The reaction is terminated by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: 100 µL of 1% SDS is added to each well to lyse the cells. 150 µL of scintillation cocktail is then added to each well, and the plate is sealed. The radioactivity is counted using a microplate scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of nomifensine (e.g., 10 µM). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Visualizations
The following diagrams illustrate the hypothetical mechanism of action and the experimental workflow.
Caption: Hypothetical inhibition of the dopamine transporter (DAT) by a this compound derivative.
Caption: Workflow for the in vitro dopamine transporter (DAT) uptake inhibition assay.
References
Benchmarking the performance of 2-Methoxy-2-methylbutan-1-amine in a specific catalytic reaction
A Comparative Performance Analysis for Drug Discovery and Catalysis Research
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and stereoselective synthesis of chiral alcohols is a cornerstone. Asymmetric reduction of prochiral ketones stands out as a prevalent strategy, heavily reliant on the performance of chiral catalysts and ligands. This guide provides a comparative benchmark of 2-Methoxy-2-methylbutan-1-amine, a novel sterically hindered primary amine, against established catalytic systems for the asymmetric reduction of a model ketone, acetophenone. The data presented herein is intended to guide researchers in selecting and optimizing catalytic systems for similar transformations.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems in the asymmetric reduction of acetophenone to 1-phenylethanol. For the purpose of this guide, this compound is presented as a hypothetical chiral ligand within a representative Ruthenium-based system to illustrate its potential performance characteristics against well-documented alternatives.
| Catalyst/Ligand System | Catalyst Loading (mol%) | Reductant | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Hypothetical] RuCl₂(p-cymene)₂ / (S)-2-Methoxy-2-methylbutan-1-amine | 1 | Isopropanol | 80 | 12 | 95 | 92 |
| [RuCl₂(p-cymene)₂]₂ / (1R,2S)-(-)-Norephedrine | 0.5 | HCOOH/NEt₃ | 28 | 4 | >99 | 95 |
| (R)-2-Methyl-CBS-oxazaborolidine | 10 | BH₃·SMe₂ | 25 | 1 | 98 | 96 |
| [Ir(COD)Cl]₂ / f-Amphol | 0.0005 | H₂ (30 bar) | 25 | 1 | >99 | 99 |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to ensure reproducibility and facilitate further research.
General Procedure for Asymmetric Transfer Hydrogenation with a Ru-Amine Catalyst
-
Catalyst Preparation: In a nitrogen-flushed Schlenk tube, [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine, 1.1 mol%) are dissolved in isopropanol (5 mL). The mixture is stirred at 80°C for 20 minutes to form the active catalyst.
-
Reaction Setup: After cooling to room temperature, acetophenone (1 mmol) and a 5:2 formic acid/triethylamine azeotrope (2 mL) are added.
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 28°C) for the designated time (e.g., 4 hours).
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is extracted with diethyl ether, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The conversion and enantiomeric excess are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Procedure for CBS-Catalyzed Ketone Reduction
-
Reaction Setup: A solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv) is added to a flame-dried, nitrogen-purged flask containing dry THF (5 mL) and cooled to -20°C.
-
Addition of Borane: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equiv) is added dropwise, and the mixture is stirred for 10 minutes.
-
Substrate Addition: A solution of acetophenone (1 mmol) in dry THF (2 mL) is added slowly over 10 minutes.
-
Reaction and Quenching: The reaction is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the slow addition of methanol (5 mL).
-
Work-up and Analysis: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC.
Visualizing Catalytic Processes
Diagrams of the experimental workflow and a representative catalytic cycle are provided below to offer a clearer understanding of the processes involved.
Caption: General experimental workflow for asymmetric ketone reduction.
Caption: Simplified catalytic cycle for transfer hydrogenation.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Methoxy-2-methylbutan-1-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of 2-Methoxy-2-methylbutan-1-amine (CAS No. 145550-56-7), a chemical for which specific safety data can be inferred from closely related compounds.
Immediate Safety and Handling Precautions
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. The compound is likely a flammable liquid.
Hazard Profile Summary
The following table summarizes the potential hazards of this compound based on data for structurally similar compounds.
| Hazard Classification | GHS Hazard Statement (Inferred) | Associated Pictogram |
| Flammable Liquid | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | corrosive |
| Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | ❗ |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.
Experimental Protocol for Chemical Waste Neutralization (General Guidance):
Note: This is a general procedure and should be adapted based on the specific reactivity of the compound and institutional safety protocols.
-
Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Information: Ensure the waste container is clearly labeled with the chemical name, concentration, and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Spill Management: In the event of a spill, evacuate the area and prevent unauthorized entry. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling 2-Methoxy-2-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Methoxy-2-methylbutan-1-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield.[2][3] | Protects eyes from splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A chemical-resistant apron or lab coat.[2] Full-length pants and closed-toe shoes. | Prevents skin contact which can lead to irritation or chemical burns. The selection of glove material should be based on the manufacturer's resistance data. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Protects against the inhalation of harmful vapors that may cause respiratory tract irritation.[4] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Ventilation: Always work in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in the table above.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashes and the generation of aerosols.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: This diagram outlines the necessary steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
